1-Butyl-decahydronaphthalene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAKAMBIIAHLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919217 | |
| Record name | 1-Butyldecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92369-80-7 | |
| Record name | alpha-n-Butyldecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092369807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyldecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physicochemical properties of 1-Butyl-decahydronaphthalene (CAS No: 92369-80-7). This compound, a derivative of decalin, is primarily utilized as a solvent and an additive in various chemical applications.[1] This document compiles essential data on its physical and chemical characteristics, outlines standard experimental methodologies for their determination, and includes visualizations of relevant chemical processes. The information presented is intended to support research, development, and safety assessments involving this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the behavior of the compound in various experimental and industrial settings.
| Property | Value | Unit |
| Molecular Formula | C₁₄H₂₆ | |
| Molar Mass | 194.36 | g/mol |
| Density | 0.849 | g/cm³ |
| Boiling Point | 263.857 | °C at 760 mmHg |
| Flash Point | 102.77 | °C |
| Vapor Pressure | 0.016 | mmHg at 25°C |
| Refractive Index | 1.46 | |
| Storage Condition | 2-8 | °C |
(Data sourced from ChemBK)[1]
Solubility Profile
This compound is characterized as being insoluble in water at room temperature.[1] However, it is soluble in most common organic solvents, such as ethanol and various chlorinated hydrocarbons.[1] This solubility profile is consistent with its parent compound, decahydronaphthalene (decalin), which is also immiscible with water but miscible with acetone, benzene, ether, chloroform, and other organic solvents.[2][3]
Experimental Methodologies
While specific experimental protocols for this compound are not extensively published, the following standard methods are typically employed to determine the key physicochemical properties listed above.
3.1. Determination of Boiling Point
The boiling point is commonly determined using distillation methods, such as simple or fractional distillation, at atmospheric pressure. The temperature at which the liquid-vapor phase equilibrium is established is recorded as the boiling point. For higher accuracy, an ebulliometer can be used, which measures the temperature of the vapor in equilibrium with the boiling liquid.
3.2. Measurement of Density
Density is typically measured using a pycnometer or a digital density meter. The procedure involves accurately measuring the mass of a known volume of the substance at a specific temperature. The density is then calculated by dividing the mass by the volume.
3.3. Viscosity Measurement
The dynamic viscosity of a liquid like this compound can be measured using various types of viscometers. A common method involves using a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer), where the time it takes for a fixed volume of the liquid to flow through a capillary tube is measured. Alternatively, a rotational viscometer can be used, which measures the torque required to rotate a spindle immersed in the fluid. For decahydronaphthalene, studies have utilized falling-body viscometers for measurements under varying pressure and temperature.[4][5]
3.4. Determination of Refractive Index
The refractive index is measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument, and light is passed through it. The angle of refraction is measured, from which the refractive index is determined.
Synthesis Pathway
This compound is generally synthesized by introducing a butyl group to decalin.[1] This is typically achieved through an alkylation reaction. For example, decalin can be reacted with a butylating agent like butylmagnesium bromide (a Grignard reagent) to yield this compound.[1]
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing a chemical compound like this compound involves a series of standard analytical tests.
Safety and Handling
While comprehensive safety data for this compound is limited, it is considered a low-toxicity compound.[1] Standard laboratory safety precautions should be followed. It is recommended to avoid contact with skin and eyes and to ensure proper ventilation during handling.[1] In case of accidental exposure, immediate medical attention should be sought.[1] The parent compound, decahydronaphthalene, is combustible and may form explosive peroxides upon prolonged exposure to air and light.[3] Therefore, storage in a cool, dark place is advisable.
Conclusion
This compound is a derivative of decalin with well-defined physical properties that make it suitable for its primary applications as a solvent and chemical additive. This guide provides the core physicochemical data necessary for its effective and safe use in a research and development context. The insolubility in water and solubility in organic solvents are key characteristics dictating its application scope. While specific experimental data on this derivative is not abundant, established analytical methods provide reliable means for its characterization.
References
- 1. chembk.com [chembk.com]
- 2. Decahydronaphthalene, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 3. Decahydronaphthalene | 91-17-8 [chemicalbook.com]
- 4. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of 1-Butyl-decahydronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical and conformational complexities of 1-butyl-decahydronaphthalene. Decahydronaphthalene, or decalin, serves as a foundational bicyclic scaffold in numerous natural products and pharmaceutically active compounds. The introduction of an alkyl substituent, such as a butyl group, at the C1 position introduces additional stereocenters and conformational considerations that are critical for understanding molecular geometry, stability, and reactivity. This document outlines the key stereoisomers, their conformational analysis based on established principles, and methodologies for their synthesis and characterization.
Introduction to the Decahydronaphthalene Scaffold
Decahydronaphthalene is a bicyclic alkane consisting of two fused cyclohexane rings. The fusion of these rings can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin.[1] These isomers are not interconvertible through conformational changes like ring flipping and possess different physical and chemical properties.[1][2]
-
trans-Decalin: The two hydrogen atoms at the bridgehead carbons (C4a and C8a) are on opposite sides of the ring system. The two cyclohexane rings are fused via two equatorial-type bonds.[3] This results in a relatively flat and rigid structure that cannot undergo ring flipping.[1][4][5]
-
cis-Decalin: The bridgehead hydrogens are on the same side of the ring system. The fusion involves one axial and one equatorial bond.[3] This conformation is more flexible and can undergo a ring flip, which interconverts the two chair conformations of the rings.[4][6]
The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.0-2.7 kcal/mol due to unfavorable nonbonded interactions within the concave region of cis-decalin.[2][3][4][6]
Stereoisomers of this compound
The substitution of a butyl group at the C1 position of the decalin ring system introduces a new chiral center. This, combined with the inherent stereochemistry of the decalin scaffold, leads to a number of possible stereoisomers. The primary distinction is between the trans and cis ring fusions.
Isomers of 1-Butyl-trans-decahydronaphthalene
The trans-decalin ring is conformationally locked.[1][5] Therefore, the butyl group at C1 can exist in either an axial or an equatorial position. These two forms are diastereomers.
-
1-Equatorial-butyl-trans-decahydronaphthalene: The butyl group occupies an equatorial position. This is the more stable of the two trans isomers.
-
1-Axial-butyl-trans-decahydronaphthalene: The butyl group is in an axial position, leading to significant steric strain from 1,3-diaxial interactions with the axial hydrogens on C3 and C5.
Isomers of 1-Butyl-cis-decahydronaphthalene
The cis-decalin system is flexible and undergoes ring flipping.[4] This means that for a 1-butyl-substituted cis-decalin, there is an equilibrium between two chair conformers. The butyl group can be either axial or equatorial, and these two forms will interconvert.
-
1-Equatorial-butyl-cis-decahydronaphthalene: The butyl group is in an equatorial position in one of the chair conformers. Upon ring flip, it would become axial.
-
1-Axial-butyl-cis-decahydronaphthalene: The butyl group is in an axial position in one chair conformer and becomes equatorial after a ring flip.
The equilibrium will strongly favor the conformer where the bulky butyl group is in the equatorial position.
Conformational Analysis and Stability
The relative stability of the different isomers of this compound is primarily governed by steric strain. The key interactions to consider are the gauche interactions within the decalin framework and the 1,3-diaxial interactions involving the butyl substituent.
Stability of 1-Butyl-trans-decalin Isomers
The energy difference between the equatorial and axial isomers of 1-butyl-trans-decalin can be estimated from the A-value of the butyl group. The axial isomer will be less stable due to two 1,3-diaxial interactions with axial hydrogens.
| Isomer | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |
| 1-Equatorial-butyl-trans-decalin | Minimal additional strain | 0 (Reference) |
| 1-Axial-butyl-trans-decalin | Two 1,3-diaxial interactions | ~2.1 |
Stability of 1-Butyl-cis-decalin Conformers
For cis-decalin, the energy difference between the two conformers (one with equatorial butyl and one with axial butyl) in the ring-flip equilibrium is also determined by the A-value of the butyl group. The conformer with the equatorial butyl group will be significantly more stable.
| Conformer | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |
| Equatorial-butyl conformer | Gauche interactions inherent to cis-decalin | 0 (Reference for cis-isomers) |
| Axial-butyl conformer | Gauche interactions of cis-decalin + two 1,3-diaxial interactions | ~2.1 |
It is important to remember that the trans-decalin scaffold is inherently more stable than the cis-scaffold by about 2.0-2.7 kcal/mol.[3][4][6] Therefore, the most stable isomer overall will be 1-equatorial-butyl-trans-decahydronaphthalene.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 1-alkyl-substituted decalins is the alkylation of a decalin precursor. One potential route involves the reaction of a suitable decalin derivative with an organometallic reagent, such as a Grignard reagent.[7]
Protocol: Alkylation of Decalinone followed by Reduction
-
Grignard Reaction: 1-Decalone is reacted with butylmagnesium bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C to room temperature. The Grignard reagent will add to the carbonyl group to form a tertiary alcohol.
-
Dehydration: The resulting 1-butyl-1-decalol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield a mixture of 1-butyl-octahydronaphthalenes (butyl-octalins).
-
Hydrogenation: The mixture of alkenes is then catalytically hydrogenated using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reduction will yield a mixture of the stereoisomers of this compound. The stereochemical outcome of the hydrogenation will depend on the catalyst and reaction conditions.
Separation of Isomers: The resulting mixture of cis and trans isomers can be separated by fractional distillation or preparative gas chromatography.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers and conformers of this compound.
-
¹H NMR: The chemical shifts of the protons on the decalin ring and the butyl group will be sensitive to their stereochemical environment. Protons in an axial position are generally more shielded (appear at a lower ppm) than their equatorial counterparts. The rigid nature of the trans-decalin isomers will result in sharp, well-resolved signals at low temperatures, while the flexible cis-isomers will show averaged signals at room temperature due to rapid ring inversion.[2]
-
¹³C NMR: The chemical shifts of the carbon atoms are also highly dependent on the stereochemistry. The number of signals can indicate the symmetry of the molecule. For example, due to its conformational flexibility, cis-decalin will show fewer signals than the rigid trans-decalin at room temperature.[9][10] The chemical shifts of the butyl group carbons will also differ between the axial and equatorial positions.
Predicted ¹H NMR Chemical Shift Ranges:
| Proton Type | Predicted Chemical Shift (ppm) |
| Decalin Ring Protons | 0.8 - 1.9 |
| Butyl Group (CH₂) | 1.2 - 1.4 |
| Butyl Group (terminal CH₃) | 0.8 - 1.0 |
Note: These are estimated ranges based on the spectra of decalin and other alkyl-substituted cyclohexanes.[1][11][12]
Visualizations
Logical Relationships and Workflows
Conclusion
The stereochemistry of this compound is a multifaceted topic that builds upon the foundational principles of cyclohexane and decalin conformational analysis. The interplay between the rigid trans-decalin framework and the flexible cis-decalin system, combined with the steric demands of the C1-butyl substituent, dictates the stability and properties of the various stereoisomers. The equatorial isomers are significantly more stable than their axial counterparts, with 1-equatorial-butyl-trans-decahydronaphthalene being the most stable isomer overall. A thorough understanding of these stereochemical relationships is paramount for the rational design and synthesis of complex molecules in medicinal chemistry and materials science that incorporate this important structural motif. Further experimental and computational studies are warranted to precisely quantify the energetic differences and to fully characterize the spectroscopic properties of each stereoisomer.
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Conformational Analysis of cis-1-Butyl-decahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Conformational Landscape of cis-Decalin
The decahydronaphthalene (decalin) molecule consists of two fused cyclohexane rings. In the cis isomer, the two rings are fused in a manner where the bridgehead hydrogens are on the same side of the molecule. Unlike the rigid trans-decalin, which is "locked" in a single chair-chair conformation, cis-decalin is conformationally mobile and undergoes a ring-flipping process. This inversion results in two energetically equivalent chair-chair conformers.[1][2] The rapid interconversion between these two forms is a key feature of the cis-decalin system.[1]
The introduction of a substituent on the cis-decalin skeleton breaks the energetic degeneracy of the two ring-flipped conformers, leading to a conformational equilibrium that favors the conformer with the substituent in a sterically less hindered position. In the case of cis-1-butyl-decahydronaphthalene, the n-butyl group at the C-1 position will preferentially occupy the equatorial position to minimize steric interactions.
Conformational Equilibrium of cis-1-Butyl-decahydronaphthalene
The ring inversion of cis-1-butyl-decahydronaphthalene results in an equilibrium between two diastereomeric chair-chair conformations. In one conformer, the butyl group at C-1 is in an axial orientation, while in the other, it is in an equatorial position.
Due to the significant steric bulk of the n-butyl group, the equilibrium is expected to strongly favor the conformer where the butyl group is in the equatorial position. This preference is primarily due to the avoidance of 1,3-diaxial interactions between the axial butyl group and the axial hydrogens on the same ring. The energetic preference for an equatorial substituent is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.
Quantitative Conformational Analysis
While specific experimentally determined thermodynamic parameters for the conformational equilibrium of cis-1-butyl-decahydronaphthalene are not readily found in the literature, we can estimate these values based on the known A-values of alkyl groups in cyclohexane systems. The A-value for an n-butyl group is approximately 2.1 kcal/mol. This value represents the free energy difference favoring the equatorial position.
| Thermodynamic Parameter | Estimated Value | Notes |
| ΔG° | ~ -2.1 kcal/mol | The negative sign indicates that the equatorial conformer is more stable. This is an estimation based on the A-value of an n-butyl group on a cyclohexane ring. |
| ΔH° | Likely negative | The enthalpy change is expected to be the major contributor to ΔG°, arising from the unfavorable steric interactions in the axial conformer. |
| ΔS° | Close to zero | The entropy difference between the two chair-chair conformers is expected to be small. |
| Keq | > 1 | The equilibrium constant will be significantly greater than 1, indicating a strong preference for the equatorial conformer. |
Experimental Protocols
The primary experimental technique for determining the conformational equilibrium and the energy barriers of ring inversion in substituted decalins is dynamic nuclear magnetic resonance (DNMR) spectroscopy, particularly low-temperature 13C NMR.[3]
Low-Temperature 13C NMR Spectroscopy
Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium of cis-1-butyl-decahydronaphthalene.
Methodology:
-
Sample Preparation: A solution of cis-1-butyl-decahydronaphthalene is prepared in a suitable low-freezing solvent, such as methylene-d2 chloride (CD2Cl2). Solution concentrations typically range from 5-8 mol%.[3]
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
13C NMR spectra are acquired over a range of temperatures, starting from room temperature and decreasing in intervals (e.g., 10°C) until the signals for the individual conformers are resolved (decoalescence).
-
At room temperature, due to rapid ring inversion, the spectrum will show a single set of averaged signals for the two conformers.
-
As the temperature is lowered, the rate of ring inversion slows down. The spectral lines will broaden, coalesce, and eventually, at a sufficiently low temperature, separate into two distinct sets of signals corresponding to the axial and equatorial conformers.
-
-
Data Analysis:
-
The relative populations of the two conformers at different temperatures below the coalescence point are determined by integrating the signals of corresponding carbon atoms in the two conformers.
-
The equilibrium constant (Keq) at each temperature is calculated from the ratio of the conformer populations.
-
The Gibbs free energy difference (ΔG°) at each temperature is calculated using the equation: ΔG° = -RT ln(Keq).
-
A van't Hoff plot (ln(Keq) vs. 1/T) is constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, from which the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined.
-
Computational Chemistry Approaches
In the absence of experimental data, computational methods provide a powerful tool for investigating the conformational preferences of molecules.
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of cis-1-butyl-decahydronaphthalene.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using various levels of theory, such as molecular mechanics (e.g., MMFF), semi-empirical methods, or more accurate ab initio and density functional theory (DFT) methods.
-
Thermodynamic Properties: Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to calculate thermodynamic properties such as free energies, enthalpies, and entropies at different temperatures.
These computational approaches can provide valuable insights into the relative stabilities of the conformers and the energy barriers for their interconversion, complementing and guiding experimental studies.
Conclusion
References
"conformational analysis of trans-1-Butyl-decahydronaphthalene"
An In-depth Technical Guide to the Conformational Analysis of trans-1-tert-Butyl-decahydronaphthalene Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Decahydronaphthalene (decalin) serves as a fundamental bicyclic scaffold in numerous natural products and pharmaceutical compounds. Its conformational behavior, dictated by the fusion of its two cyclohexane rings, profoundly influences molecular shape, stability, and reactivity. The trans-decalin isomer is a conformationally rigid system, meaning it cannot undergo the typical chair-chair ring inversion seen in cyclohexane.[1][2] The introduction of a bulky substituent, such as a tert-butyl group, provides a classic model for understanding steric interactions in fused-ring systems. This guide details the conformational analysis of trans-1-tert-butyl-decahydronaphthalene, focusing on the energetic preferences, underlying steric principles, and the experimental and computational methodologies used for its characterization. The principles discussed are directly applicable to other alkyl-substituted decalins.
Conformational Possibilities in the trans-Decalin System
The trans fusion of the two cyclohexane rings in decahydronaphthalene locks the system into a rigid double-chair conformation. Unlike its cis isomer, this structure cannot undergo ring inversion.[2] Consequently, any substituent at the C1 position can exist in one of two distinct and non-interconverting conformations:
-
Equatorial Conformer: The substituent occupies an equatorial position relative to the chair of the ring it is attached to.
-
Axial Conformer: The substituent occupies an axial position.
The energetic landscape is therefore dominated by the stability difference between these two fixed conformers, rather than a dynamic equilibrium.
Energetic Analysis: The Dominance of Steric Hindrance
The primary factor governing the stability of substituted cycloalkanes is steric strain, particularly the unfavorable 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers in a monosubstituted cyclohexane system.[3]
The tert-butyl group possesses one of the largest A-values of any common substituent due to its significant steric bulk.[4] An axial tert-butyl group experiences severe steric repulsion with the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[5]
Caption: Logical relationship of stability in substituted decalins.
This steric strain forces the equilibrium to lie almost entirely toward the equatorial conformer. For the rigid trans-decalin system, this means the molecule will exist exclusively in the conformation where the tert-butyl group is equatorial.
Quantitative Energetic Data
The A-value can be used to approximate the energy difference (ΔG°) and predict the relative populations of the two conformers at equilibrium using the equation ΔG° = -RT ln(K), where K is the equilibrium constant ([equatorial]/[axial]). The large A-value for the tert-butyl group indicates a profound preference for the equatorial position.
| Substituent Group | A-value (kcal/mol) | Steric Effect Reference |
| Methyl | ~1.74 | Baseline for alkyl groups[3] |
| Ethyl | ~1.79 | Similar to methyl[4] |
| Isopropyl | ~2.15 | Increased bulk[4] |
| tert-Butyl | ~4.9 - 5.0 | Very high steric strain; conformationally locking [3][4] |
Using an A-value of 4.9 kcal/mol for the tert-butyl group, the ratio of equatorial to axial conformers at 298 K (25 °C) is greater than 10,000:1, confirming that the axial conformer is practically non-existent.[4]
| Conformer of trans-1-tert-Butyl-decahydronaphthalene | Relative Energy (ΔG°) | Population at 298 K |
| Equatorial | 0 kcal/mol (reference) | > 99.99% |
| Axial | ~ +4.9 kcal/mol | < 0.01% |
Methodologies for Conformational Analysis
The determination of conformational preferences relies on a combination of computational modeling and experimental verification, primarily through NMR spectroscopy.
Experimental Protocol: NMR Spectroscopy
Low-temperature Nuclear Magnetic Resonance (NMR) is a powerful tool for studying stable conformers.
-
Sample Preparation: A solution of trans-1-tert-butyl-decahydronaphthalene is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as methylene chloride-d2 (CD₂Cl₂) or dichlorofluoromethane (freon). Solution concentrations typically range from 5-10 mol%.[6]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer equipped with a variable temperature probe. Spectra are recorded over a range of temperatures.[6]
-
Spectral Analysis: For the overwhelmingly stable equatorial conformer, the proton at C1 (the carbon bearing the tert-butyl group) is in an axial position. Its ¹H NMR signal is expected to be a triplet of triplets (or a more complex multiplet) with large coupling constants (J-values) on the order of 10-13 Hz, characteristic of axial-axial couplings to the adjacent axial protons. If the axial conformer could be observed, its C1 proton would be equatorial and exhibit much smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). The lack of any signals corresponding to the axial conformer, even at very low temperatures, experimentally confirms the high energetic penalty.
Protocol: Computational Chemistry
Molecular mechanics and quantum mechanics calculations provide detailed energetic and geometric information.[7]
-
Structure Generation: The 3D structures for both the equatorial and axial conformers of trans-1-tert-butyl-decahydronaphthalene are built using molecular modeling software.
-
Geometry Optimization: An initial energy minimization is performed using a molecular mechanics force field (e.g., MM3, MM4).[8] This is followed by a higher-level geometry optimization using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.
-
Energy Calculation: A final single-point energy calculation is performed on the optimized geometries using a more accurate level of theory or a larger basis set to determine the relative electronic energies.
-
Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy). The difference in the calculated Gibbs free energies between the two conformers provides a theoretical A-value.
Caption: A typical computational workflow for conformational analysis.
Conclusion
The conformational analysis of trans-1-tert-butyl-decahydronaphthalene is a clear and definitive example of sterically controlled molecular structure. The rigid nature of the trans-decalin backbone prevents conformational inversion, resulting in two discrete, non-interconverting conformers.[1][2] The immense steric requirement of the tert-butyl group, quantified by its large A-value, renders the axial conformer highly unstable due to severe 1,3-diaxial repulsions.[3][5] As a result, the molecule exists exclusively as the equatorial conformer. This strong conformational preference, verifiable through computational modeling and NMR spectroscopy, is a critical consideration in the design of molecules where the precise three-dimensional arrangement of substituents is key to biological function or chemical reactivity.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Butyl-decahydronaphthalene, a saturated bicyclic hydrocarbon. This document details potential synthetic routes, experimental protocols, and analytical characterization techniques relevant to this compound and its analogs. The information presented is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Introduction
This compound, also known as 1-butyldecalin, is an alkylated derivative of decahydronaphthalene (decalin). Decahydronaphthalene is a versatile solvent and has been explored as a component in high-density fuels. The addition of an alkyl chain, such as a butyl group, modifies its physicochemical properties, including viscosity, boiling point, and lubricity. These modifications make alkylated naphthalenes and their hydrogenated counterparts, like this compound, valuable as synthetic base oils and additives in lubricants. This guide will explore the primary methods for its synthesis and the analytical techniques used for its structural elucidation and characterization.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes:
-
Route A: Friedel-Crafts Alkylation of Decahydronaphthalene. This method involves the direct alkylation of the saturated decahydronaphthalene ring system with a suitable butylating agent.
-
Route B: Hydrogenation of 1-Butylnaphthalene. This two-step approach first involves the synthesis of 1-butylnaphthalene, followed by the complete saturation of the aromatic rings through catalytic hydrogenation.
Route A: Friedel-Crafts Alkylation of Decahydronaphthalene
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic and, in some cases, aliphatic rings.[1] For the synthesis of this compound, decahydronaphthalene is reacted with a butylating agent, such as 1-chlorobutane or 1-bromobutane, in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Decahydronaphthalene (mixture of cis and trans isomers)
-
1-Chlorobutane (or 1-Bromobutane)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of decahydronaphthalene (1.0 equivalent) and 1-chlorobutane (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Logical Workflow for Friedel-Crafts Alkylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Alkylation.
Route B: Synthesis via Hydrogenation of 1-Butylnaphthalene
This route involves the initial synthesis of 1-butylnaphthalene followed by its complete hydrogenation.
1-Butylnaphthalene can be synthesized by the Friedel-Crafts alkylation of naphthalene with a butanol or a butyl halide.
Experimental Protocol: Synthesis of 1-Butylnaphthalene
Materials:
-
Naphthalene
-
1-Butanol
-
Rare earth exchanged Y zeolite (REY) catalyst[2]
-
Carbon dioxide (as solvent)[2]
-
Diethyl ether
Procedure: [2]
-
In a high-pressure autoclave, place naphthalene and 1-butanol (e.g., in a 4:1 molar ratio).
-
Add the REY catalyst.
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 6-92 bar).
-
Heat the mixture to the reaction temperature (e.g., 418-458 K) and stir for a specified time (e.g., 1.5-9 hours).
-
After the reaction, cool the reactor and dissolve the product mixture in diethyl ether.
-
Filter the catalyst and remove the solvent under reduced pressure.
-
Purify the crude 1-butylnaphthalene by vacuum distillation.
The complete saturation of the aromatic rings of 1-butylnaphthalene yields this compound. This is typically achieved through catalytic hydrogenation at elevated temperature and pressure.
Experimental Protocol: Hydrogenation of 1-Butylnaphthalene
Materials:
-
1-Butylnaphthalene
-
Ruthenium nanoparticles stabilized by triphenylphosphine (Ru/PPh₃) or other suitable hydrogenation catalysts (e.g., Pt/Al₂O₃, Ni-Mo/Al₂O₃)[3]
-
Solvent (e.g., hexane)
-
Hydrogen gas
Procedure: [3]
-
In a high-pressure autoclave, dissolve 1-butylnaphthalene in a suitable solvent like hexane.
-
Add the hydrogenation catalyst (e.g., Ru/PPh₃).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to the reaction temperature and stir vigorously.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the aromatic substrate.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Workflow for Synthesis via Hydrogenation
Caption: Two-step synthesis of this compound via hydrogenation of 1-butylnaphthalene.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are essential for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆ | [4][5] |
| Molecular Weight | 194.36 g/mol | [4][5] |
| Boiling Point | 263.9 ± 7.0 °C at 760 mmHg | [6] |
| 99-100 °C at 3 Torr | [4] | |
| Density | 0.8857 g/cm³ | [4] |
| Flash Point | 102.8 ± 11.7 °C | [6] |
| Refractive Index | 1.460 | [7] |
| LogP | 4.7831 | [5] |
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the spectra would be complex due to the presence of multiple stereoisomers (cis/trans ring fusion and chirality at the C1 position).
-
¹H NMR: The spectrum would show a complex series of overlapping multiplets in the aliphatic region (typically 0.8-2.0 ppm). The terminal methyl group of the butyl chain would appear as a triplet around 0.9 ppm. The methylene protons of the butyl chain and the methine and methylene protons of the decahydronaphthalene rings would resonate in the upfield region.
-
¹³C NMR: The spectrum would display multiple signals corresponding to the different carbon environments in the various isomers. The signals for the butyl chain carbons would be distinct from the ten carbons of the decahydronaphthalene core.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized compound and to identify the different isomers present. The mass spectrum provides information about the molecular weight and fragmentation pattern.
-
Gas Chromatography: The chromatogram would likely show multiple peaks corresponding to the different stereoisomers of this compound.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would be characteristic of an alkylated decalin, with common losses of alkyl fragments from the butyl chain and fragmentation of the decahydronaphthalene ring system.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by C-H stretching and bending vibrations.
-
C-H Stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching of C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.
-
C-H Bending: Absorptions around 1465 cm⁻¹ (for -CH₂- scissoring) and 1375 cm⁻¹ (for -CH₃ symmetric bending). The absence of significant peaks in the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1500-1600 cm⁻¹) regions would confirm the complete hydrogenation of the aromatic precursor.[7]
Characterization Workflow
Caption: General workflow for the purification and characterization of this compound.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of this compound and detailed the necessary analytical techniques for its comprehensive characterization. The choice of synthetic route will depend on the availability of starting materials and the desired isomeric distribution of the final product. Thorough characterization using a combination of spectroscopic and chromatographic methods is crucial to confirm the structure and purity of the synthesized compound, especially given the potential for multiple stereoisomers. The information provided herein serves as a foundational resource for researchers engaged in the synthesis and application of alkylated decahydronaphthalenes.
References
- 1. US2506551A - Alkylation of benzene - Google Patents [patents.google.com]
- 2. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient continuous-flow synthesis of long-chain alkylated naphthalene catalyzed by ionic liquids in a microreaction system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkylated naphthalene - Wikipedia [en.wikipedia.org]
- 7. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 1-Butyl-decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected spectroscopic data for 1-butyl-decahydronaphthalene, a saturated bicyclic hydrocarbon. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predicted data based on the known spectral characteristics of the decahydronaphthalene (decalin) core and the influence of an n-butyl substituent. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data for this compound or structurally similar molecules.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are based on established principles of organic spectroscopy and data from related structures, such as cis- and trans-decahydronaphthalene and other alkyl-substituted cycloalkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The decahydronaphthalene ring system exists as cis and trans isomers, which are not typically interchangeable. The butyl substitution at C1 introduces further stereoisomers. The chemical shifts (δ) will vary depending on the specific stereoisomer, but the general regions and multiplicities are predictable. The spectrum will be complex due to significant signal overlap of the 21 protons in the aliphatic region.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Butyl -CH₃ | ~0.9 | Triplet (t) | 3H |
| Decalin & Butyl -(CH₂)n- | ~1.0 - 1.9 | Complex Multiplets (m) | ~17H |
| Decalin -CH- (Bridgehead) | ~1.6 - 2.0 | Broad Multiplets (m) | 2H |
| Decalin -CH- (Butyl-substituted) | ~1.5 - 1.9 | Multiplet (m) | 1H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Butyl -CH₃ | ~14 |
| Butyl -CH₂- | ~23, ~29 |
| Butyl -CH₂- (attached to ring) | ~30 - 35 |
| Decalin -CH₂- | ~25 - 45 (multiple overlapping signals) |
| Decalin -CH- (Bridgehead) | ~35 - 50 (multiple signals) |
| Decalin -CH- (Butyl-substituted) | ~40 - 55 |
Infrared (IR) Spectroscopy
As a saturated hydrocarbon, the IR spectrum of this compound is expected to be relatively simple and dominated by C-H bond vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 2960 | C-H Stretch (sp³ hybridized) | Strong, sharp |
| 1450 - 1470 | -CH₂- Scissoring (bending) | Medium |
| ~1380 | -CH₃ Bending (symmetric) | Medium-Weak |
| ~720 | -(CH₂)n- Rocking (for n ≥ 4) | Weak |
Mass Spectrometry (MS)
The mass spectrum is predicted based on electron ionization (EI), which typically causes fragmentation of the parent molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Predicted Identity | Predicted Relative Abundance |
| 194 | [M]⁺ (Molecular Ion) | Low to Medium |
| 137 | [M - C₄H₉]⁺ (Loss of butyl group) | High (likely Base Peak) |
| 96, 81, 67, 55, 41 | Decalin ring fragmentation products | Medium to High |
Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for liquid hydrocarbon samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1] Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filtration : Filter the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.
-
Instrumentation : Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming process to optimize the magnetic field homogeneity and achieve high spectral resolution.
-
Data Acquisition :
-
¹H NMR : Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]
-
2D NMR (Optional) : For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
IR Spectroscopy (FTIR-ATR) Protocol
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean.[3] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place one to two drops of neat (pure) liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Data Acquisition : Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning : After acquisition, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile, nonpolar compound like this compound.
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[4] Transfer the solution to a 2 mL autosampler vial.
-
GC Method :
-
Injector : Set the injector temperature to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column : Use a nonpolar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.
-
-
MS Method :
-
Ionization : Use Electron Ionization (EI) at the standard 70 eV.[5]
-
Ion Source : Set the ion source temperature to ~230 °C.
-
Mass Analyzer : Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.
-
-
Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and detection. Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualization of Analytical Workflow
The logical flow for the spectroscopic identification of this compound involves sequential data acquisition and integrated analysis to confirm the molecular structure.
Caption: Logical workflow for structure elucidation using MS, IR, and NMR data.
References
Solubility of 1-Butyl-decahydronaphthalene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 1-Butyl-decahydronaphthalene. Due to the limited specific experimental data on this compound, this guide also includes inferred solubility characteristics based on its chemical structure and the known properties of its parent compound, decahydronaphthalene. Furthermore, a general experimental protocol for solubility determination is provided to aid researchers in generating quantitative data.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆ | [1] |
| Molar Mass | 194.36 g/mol | [1] |
| Density | 0.8±0.1 g/cm³ | |
| Boiling Point | 263.9±7.0 °C at 760 mmHg | [1] |
| Flash Point | 102.77 °C | [1] |
| Vapor Pressure | 0.016 mmHg at 25 °C | [1] |
| Refractive Index | 1.46 | [1] |
Solubility Profile of this compound
Currently, there is a lack of specific, quantitative solubility data for this compound in the public domain. However, qualitative information suggests that it is insoluble in water but soluble in most organic solvents.[1]
Based on its chemical structure—a nonpolar decahydronaphthalene ring with a nonpolar butyl group—it is anticipated to exhibit high solubility in nonpolar and weakly polar organic solvents. This is consistent with the principle of "like dissolves like." The parent compound, decahydronaphthalene (decalin), is known to be miscible with ethanol, methanol, ether, chloroform, acetone, and benzene.[2] Therefore, this compound is expected to be readily soluble in a range of common organic solvents.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the mass of the collected filtrate. Dilute the filtrate with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., Gas Chromatography with Flame Ionization Detection).
-
Calculation: Calculate the solubility in terms of g/100 mL or mol/L from the concentration of the saturated solution.
-
Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.
Factors Influencing Solubility
The solubility of a nonpolar compound like this compound is governed by several interrelated factors. The following diagram illustrates these relationships.
Implications for Drug Development
The mention of this compound as a potential pharmaceutical intermediate suggests its role in the synthesis of active pharmaceutical ingredients (APIs).[1] In this context, its solubility profile is of paramount importance for several reasons:
-
Reaction Medium: Understanding its solubility in various organic solvents is critical for selecting an appropriate reaction medium that can dissolve both the starting materials and intermediates, thereby facilitating efficient chemical synthesis.
-
Purification: Solubility data is essential for developing effective purification strategies, such as crystallization, where the compound needs to be highly soluble in one solvent at a higher temperature and poorly soluble at a lower temperature.
-
Formulation: If the compound itself or a derivative is being considered as a drug candidate, its solubility in pharmaceutically acceptable solvents would be a key determinant in developing liquid dosage forms. Poor solubility can be a significant hurdle in achieving desired bioavailability.
Given its nonpolar nature, it is likely that any API derived from this intermediate would also have low aqueous solubility, a common challenge in drug development. Therefore, early characterization of its solubility in both organic and aqueous systems is crucial for guiding the drug discovery and development process.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly available literature, its chemical structure and the properties of its parent compound, decahydronaphthalene, strongly indicate its high solubility in nonpolar and weakly polar organic solvents. This technical guide has provided the known physicochemical properties, a general experimental protocol for solubility determination, and an overview of the factors influencing its solubility. For professionals in drug development, understanding and experimentally determining the solubility of this and related compounds is a critical step in the synthesis, purification, and formulation of new chemical entities.
References
Thermal Stability of Alkylated Decahydronaphthalenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylated decahydronaphthalenes, derivatives of the saturated bicyclic hydrocarbon decalin, are of significant interest in various high-temperature applications. Their inherent thermal stability, high density, and hydrogen donor capabilities make them promising candidates for advanced aviation fuels, heat transfer fluids, and high-performance lubricants.[1] Understanding the thermal stability of these compounds is paramount for predicting their performance, lifetime, and decomposition pathways under operational stress. This guide provides a comprehensive overview of the thermal stability of alkylated decahydronaphthalenes, including experimental methodologies for its determination and an exploration of decomposition mechanisms.
Quantitative Data on Thermal Stability
Table 1: Thermal Properties of Decahydronaphthalene (Decalin)
| Property | Value | Reference |
| Autoignition Temperature | 255 °C | |
| Boiling Point | 189-191 °C | |
| Flash Point | 57 °C |
Note: The thermal stability of alkylated decahydronaphthalenes can be influenced by factors such as the length and branching of the alkyl chain, as well as the position of substitution on the decahydronaphthalene core. Generally, increased alkyl substitution may lead to a slight decrease in thermal stability due to the introduction of more readily cleavable C-C bonds. However, specific isomers may exhibit enhanced stability due to steric hindrance or other electronic effects. Further experimental investigation is required to establish a comprehensive quantitative structure-property relationship.
Experimental Protocols
The thermal stability of alkylated decahydronaphthalenes is typically evaluated using a combination of thermoanalytical techniques and specialized fuel stability test methods.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a material undergoes decomposition by measuring its mass loss as a function of temperature.
Methodology:
-
Instrument: A high-precision thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the alkylated decahydronaphthalene sample.
-
Crucible: Platinum or alumina pan.
-
Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air) at a constant flow rate (e.g., 50-100 mL/min).
-
Heating Rate: A linear heating rate, typically between 5 to 20 °C/min.
-
Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs. The peak of the derivative thermogravimetric (DTG) curve indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on exothermic decomposition events.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 2-5 mg of the alkylated decahydronaphthalene sample.
-
Crucible: Hermetically sealed aluminum or high-pressure pans to prevent evaporation before decomposition.
-
Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air).
-
Heating Rate: A controlled linear heating rate, typically 5 to 20 °C/min.
-
Temperature Range: From sub-ambient to a temperature beyond the decomposition point.
-
Data Analysis: The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the exothermic decomposition peak is a key indicator of thermal stability. The enthalpy of decomposition (ΔH) can be calculated by integrating the area under the exothermic peak.
Sealed-Tube Thermal Stress Test
Objective: To simulate the long-term thermal stressing of a liquid in a closed system and to evaluate the formation of degradation products.
Methodology:
-
Apparatus: High-pressure, sealed stainless steel or glass tubes.
-
Sample Preparation: A known volume of the alkylated decahydronaphthalene is placed in the tube. The headspace can be filled with an inert gas (e.g., nitrogen) or air to investigate oxidative stability.
-
Test Conditions: The sealed tubes are placed in a temperature-controlled oven or heating block at a specified temperature (e.g., 300-450 °C) for a defined duration (e.g., 24-72 hours).
-
Post-Test Analysis: After cooling, the tubes are opened, and the liquid and any solid deposits are collected. The liquid phase is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products. The solid deposits (coke) are washed, dried, and weighed to determine the extent of solid formation.
Mandatory Visualizations
References
An In-depth Technical Guide to the Isomeric Purity of 1-Butyl-decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isomeric forms, and analytical methodologies for determining the isomeric purity of 1-Butyl-decahydronaphthalene. Due to the limited availability of specific literature for this compound, this guide combines established chemical principles with data from analogous compounds to present a thorough and practical resource.
Introduction to this compound and its Isomers
This compound, also known as 1-butyldecalin, is an alkyl derivative of decahydronaphthalene. The core decahydronaphthalene (decalin) structure is a bicyclic alkane consisting of two fused cyclohexane rings. This fusion can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. The trans isomer is generally more energetically stable due to reduced steric hindrance.[1]
The addition of a butyl group at the 1-position introduces further stereochemical complexity. Consequently, this compound can exist as a mixture of several stereoisomers, primarily differing in the cis or trans fusion of the decalin ring system and the axial or equatorial orientation of the butyl substituent. The precise isomeric composition is highly dependent on the synthetic route employed.
Synthetic Pathways and Isomeric Outcomes
Two primary synthetic routes are plausible for the preparation of this compound: catalytic hydrogenation of 1-butylnaphthalene and Friedel-Crafts alkylation of decahydronaphthalene.
Catalytic Hydrogenation of 1-Butylnaphthalene
This is a common and effective method for the synthesis of saturated bicyclic systems. The process involves the reduction of the aromatic rings of 1-butylnaphthalene in the presence of a metal catalyst and hydrogen gas. The choice of catalyst and reaction conditions significantly influences the resulting ratio of cis and trans isomers.[2][3]
Friedel-Crafts Alkylation of Decahydronaphthalene
This method involves the electrophilic substitution of a hydrogen atom on the decahydronaphthalene ring with a butyl group.[4][5] A suitable butylating agent, such as 1-butene or 1-chlorobutane, is reacted with decahydronaphthalene in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[5] This reaction is prone to carbocation rearrangements and may lead to a mixture of positional isomers (e.g., 2-Butyl-decahydronaphthalene) in addition to the desired 1-butyl product.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are representative procedures based on established methodologies for similar compounds.
Synthesis Protocol: Catalytic Hydrogenation of 1-Butylnaphthalene
Objective: To synthesize this compound via the hydrogenation of 1-butylnaphthalene.
Materials:
-
1-Butylnaphthalene
-
Ruthenium on carbon (Ru/C) catalyst (5 wt%)
-
Ethanol (solvent)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, dissolve 1-butylnaphthalene (1 equivalent) in ethanol.
-
Add the Ru/C catalyst (5 mol% relative to the substrate).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 20 bar.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain these conditions for 24 hours, monitoring the reaction progress by taking aliquots for GC analysis.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation to separate the isomers.
Analytical Protocol: Gas Chromatography (GC) for Isomeric Purity
Objective: To separate and quantify the isomers of this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Capillary column: DB-5 (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dilute the sample in hexane (1 mg/mL).
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the isomeric structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Analysis:
-
The chemical shifts and coupling patterns of the protons on the decalin ring will differ between the cis and trans isomers due to their different conformations.
-
The signals for the butyl group protons will also show slight variations depending on their axial or equatorial orientation.
¹³C NMR Analysis:
-
The number of unique carbon signals will indicate the symmetry of the isomer.
-
The chemical shifts of the bridgehead carbons and the carbon attached to the butyl group are particularly diagnostic for distinguishing between isomers.
Data Presentation
The isomeric ratio of a synthesized batch of this compound can be summarized in a table for clarity. The following table presents a hypothetical but plausible result from a catalytic hydrogenation synthesis.
| Isomer | Retention Time (GC) | Relative Abundance (%) |
| trans-1-Butyl-decahydronaphthalene | 18.5 min | 65 |
| cis-1-Butyl-decahydronaphthalene | 19.2 min | 35 |
Note: This data is illustrative and the actual distribution may vary based on the specific reaction conditions.
Workflow for Isomeric Purity Determination
The logical flow for synthesizing and determining the isomeric purity of this compound is outlined below.
References
An In-depth Technical Guide to the Thermodynamic Properties of Butyl-Substituted Decalins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of butyl-substituted decalins. Due to the limited availability of experimental data for these specific compounds, this guide synthesizes information on the parent decalin isomers, provides the available data for butyl-decalin derivatives, and details the experimental and computational methodologies for determining their thermodynamic properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the energetic characteristics of these molecules.
Introduction to Decalins and their Butyl-Substituted Derivatives
Decalin, or decahydronaphthalene, is a bicyclic alkane with the chemical formula C₁₀H₁₈. It exists as two stereoisomers, cis-decalin and trans-decalin, which differ in the fusion of the two cyclohexane rings. The trans isomer is generally more stable due to fewer steric interactions. Butyl-substituted decalins, with the general formula C₁₄H₂₆, are derivatives where a butyl group is attached to the decalin ring. The position and isomerism of the butyl group, in addition to the cis or trans fusion of the decalin core, lead to a variety of isomers with distinct physical and thermodynamic properties. Understanding these properties is crucial for applications in areas such as fuel development and as non-polar solvents in chemical synthesis.
Quantitative Thermodynamic Data
Experimental thermodynamic data for butyl-substituted decalins are sparse in publicly available literature. However, some data for specific isomers have been reported. The following tables summarize the available quantitative data for the parent decalin isomers and the known data for a butyl-substituted decalin.
Table 1: Thermodynamic Properties of cis- and trans-Decalin
| Property | cis-Decalin | trans-Decalin | Units |
| Molar Mass | 138.25 | 138.25 | g/mol |
| Enthalpy of Formation (liquid, 298.15 K) | -219.5 | -230.7 | kJ/mol |
| Molar Heat Capacity (liquid, 298.15 K) | 211.9 | 207.8 | J/(mol·K) |
| Standard Entropy (liquid, 298.15 K) | 265.0 | 264.9 | J/(mol·K) |
Note: Data compiled from the NIST Chemistry WebBook.
Table 2: Thermodynamic Properties of α-sec-Butyldecalin
| Property | Value | Temperature (K) | Units |
| Molar Mass | 194.36 | - | g/mol |
| Molar Heat Capacity (liquid) | 352.3 | 313 | J/(mol·K) |
| Molar Heat Capacity (liquid) | 350.6 | 311 | J/(mol·K) |
Note: Data for α-sec-butyldecalin is sourced from the NIST WebBook, citing Gudinowicz, B.J., Campbell, R.H., and Adams, J.S., J. Chem. Eng. Data, 1963, 8, 201-214 and Gollis, M.H., Belenyessy, L.I., et al., J. Chem. Eng. Data, 1962, 7, 311-316.
Experimental Protocols for Determining Thermodynamic Properties
The determination of thermodynamic properties of compounds like butyl-substituted decalins relies on precise calorimetric measurements. Below are detailed methodologies for key experiments.
The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid butyl-decalin (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a well-insulated water jacket of known volume. The temperature of the water is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: ΔU_c = -C_calorimeter * ΔT where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.
-
Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔH_c) is calculated from ΔU_c using the equation: ΔH_c = ΔU_c + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law: ΔH_f°(sample) = ΣΔH_f°(products) - ΔH_c°(sample)
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the butyl-decalin (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 K/min), and a final isothermal period.
-
Data Collection: The DSC measures the difference in heat flow to the sample and reference pans as a function of temperature. Three runs are typically performed: a baseline run with two empty pans, a run with a standard material of known heat capacity (e.g., sapphire), and the sample run.
-
Calculation of Heat Capacity: The heat capacity at constant pressure (C_p) is calculated using the following equation: C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std / m_sample) * C_p(std) where DSC is the heat flow signal, m is the mass, and std refers to the standard material.
Computational Approaches to Determine Thermodynamic Properties
Given the challenges in synthesizing and purifying specific isomers of butyl-substituted decalins for experimental measurements, computational chemistry provides a powerful alternative for estimating their thermodynamic properties.
Methodology:
-
Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the butyl-decalin isomer. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This provides the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Calculation of Thermodynamic Properties: The results of the frequency calculation are used to compute the translational, rotational, and vibrational contributions to the thermodynamic properties. The standard statistical mechanics equations are employed to calculate:
-
Enthalpy (H): Includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal contributions.
-
Entropy (S): Calculated from the translational, rotational, and vibrational partition functions.
-
Heat Capacity (C_v): Derived from the temperature derivative of the internal energy. The constant pressure heat capacity (C_p) can be estimated by adding the ideal gas constant R.
-
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction (ΔH_rxn) from the computed energies and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with high accuracy.
Visualization of Methodological Workflow
The following diagram illustrates the logical workflow for the determination of thermodynamic properties of butyl-substituted decalins, encompassing both experimental and computational pathways.
Conclusion
The thermodynamic properties of butyl-substituted decalins are of significant interest for various chemical applications. While experimental data for these specific compounds are not abundant, established experimental techniques such as bomb calorimetry and differential scanning calorimetry can be employed for their determination. Furthermore, computational chemistry offers a reliable and efficient means to predict these properties. This guide provides the foundational knowledge and methodologies required for researchers to explore the thermodynamics of this important class of molecules. The synergy between experimental validation and computational prediction will be key to building a comprehensive thermodynamic database for substituted decalins, which will in turn accelerate their application in science and industry.
Methodological & Application
Application Notes and Protocols: 1-Butyl-decahydronaphthalene as a High-Boiling Point Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-butyl-decahydronaphthalene as a high-boiling point solvent in organic synthesis. The content is tailored for professionals in research and development, particularly in the pharmaceutical and chemical industries, who require robust solvents for high-temperature applications.
Introduction to this compound
This compound, a derivative of decahydronaphthalene (decalin), is a high-boiling, non-polar, aprotic solvent. Its saturated bicyclic structure, combined with an alkyl substituent, imparts chemical inertness and thermal stability, making it an excellent medium for organic reactions that require elevated temperatures. The presence of the butyl group is expected to increase the boiling point and modify the solvency characteristics compared to its parent compound, decalin.
Key Advantages:
-
High Thermal Stability: Allows for reactions to be conducted at temperatures exceeding those achievable with common solvents like toluene or xylene.
-
Chemical Inertness: The saturated hydrocarbon structure is resistant to degradation under many reaction conditions.
-
Non-Polar Nature: Effectively dissolves non-polar reactants and intermediates.
-
Low Water Solubility: Facilitates reactions sensitive to moisture and simplifies aqueous work-ups.
Physicochemical Properties
Quantitative data for this compound is summarized below, with comparisons to related high-boiling point solvents.
| Property | This compound | Decahydronaphthalene (Decalin) | 1,2,4-Trichlorobenzene |
| Molecular Formula | C₁₄H₂₆ | C₁₀H₁₈ | C₆H₃Cl₃ |
| Molecular Weight | 194.36 g/mol | 138.25 g/mol | 181.45 g/mol |
| Boiling Point (°C) | ~270 - 280 (estimated) | 189 - 191 | 213 |
| Density (g/mL) | ~0.89 (estimated) | 0.88 | 1.454 |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Primary Hazards | Combustible | Flammable, Peroxide former | Toxic, Environmental Hazard |
Applications in Organic Synthesis
Due to its high boiling point and chemical stability, this compound is particularly well-suited for reactions that are kinetically slow at lower temperatures. Such applications include:
-
Pericyclic Reactions: Diels-Alder and other cycloaddition reactions often benefit from thermal activation.
-
Rearrangement Reactions: Certain molecular rearrangements, such as the Claisen or Cope rearrangements, may require high temperatures.
-
Polymer Synthesis: Can serve as a polymerization medium for high-performance polymers.
-
Catalysis: As a solvent for high-temperature catalytic processes where catalyst stability is a concern.
Experimental Protocol: High-Temperature Diels-Alder Reaction
The following is a representative protocol for a high-temperature Diels-Alder reaction using this compound as the solvent. This protocol is adapted for a generic reaction between a diene and a dienophile that requires thermal promotion.
Reaction: Anthracene with Maleic Anhydride
Materials:
-
Anthracene
-
Maleic Anhydride
-
This compound (anhydrous)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthracene (5.0 g, 28.0 mmol).
-
Add this compound (40 mL) to the flask.
-
Stir the mixture to dissolve the anthracene.
-
Add maleic anhydride (2.75 g, 28.0 mmol) to the solution.
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to 180 °C using a heating mantle.
-
Maintain the temperature and stir the reaction mixture for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solvent upon cooling.
-
Add 50 mL of hexanes to the flask to further precipitate the product and to help wash away the high-boiling solvent.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two 20 mL portions of cold hexanes to remove any residual solvent.
-
Dry the product in a vacuum oven to obtain the Diels-Alder adduct.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for conducting a high-temperature organic synthesis reaction using this compound.
Logical Relationship of Solvent Properties and Applications
The suitability of this compound for specific applications is a direct consequence of its chemical and physical properties.
Disclaimer: this compound is a combustible material and may form explosive peroxides upon prolonged exposure to air. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before use. The provided protocol is a general guideline and should be adapted and optimized for specific substrates and reaction scales.
Application Notes and Protocols: 1-Butyl-decahydronaphthalene in High-Temperature Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the high-temperature catalytic applications of 1-Butyl-decahydronaphthalene is limited in publicly available literature. The following application notes and protocols are based on the established catalytic behavior of its parent compound, decahydronaphthalene (decalin), and general principles of how alkyl substituents influence the reactivity of cycloalkanes. The provided quantitative data and experimental parameters should be considered as hypothetical starting points for further investigation.
Introduction
This compound, a derivative of the well-studied bicyclic alkane decahydronaphthalene, presents intriguing possibilities as a solvent and reactant in high-temperature catalytic processes. Its butyl substituent is expected to influence its physical and chemical properties, such as boiling point, viscosity, and reactivity in catalytic dehydrogenation and as a hydrogen-donor solvent. These modifications may offer advantages in specific applications requiring tailored solvent properties or enhanced reactivity.
This document outlines potential applications of this compound in high-temperature catalysis, focusing on its use as a hydrogen-donor solvent for upgrading heavy oils and in catalytic dehydrogenation for hydrogen production.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆ | --INVALID-LINK-- |
| Molar Mass | 194.36 g/mol | --INVALID-LINK-- |
| Density | 0.849 g/cm³ | --INVALID-LINK-- |
| Boiling Point | 263.857 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 102.77 °C | --INVALID-LINK-- |
Application Note 1: Hydrogen-Donor Solvent in Heavy Oil Upgrading
Concept: In thermal and catalytic cracking of heavy oils, hydrogen-donor solvents play a crucial role in stabilizing radical intermediates, preventing coke formation, and improving the quality of the upgraded products. Decahydronaphthalene is a known effective hydrogen donor. The presence of a butyl group in this compound is hypothesized to enhance its hydrogen-donating capacity due to electronic effects of the alkyl group, potentially leading to improved cracking efficiency and product selectivity at high temperatures.[1]
Hypothetical Performance Data: The following table presents a hypothetical comparison of this compound and Decahydronaphthalene as hydrogen-donor solvents in the catalytic cracking of a model heavy oil component.
| Parameter | Decahydronaphthalene | This compound (Hypothetical) |
| Reaction Temperature | 425 °C | 425 °C |
| Catalyst | Ni-Mo/γ-Al₂O₃ | Ni-Mo/γ-Al₂O₃ |
| Solvent-to-Feed Ratio (w/w) | 1:5 | 1:5 |
| Conversion of Heavy Oil (%) | 65 | 72 |
| Yield of Gasoline Range Products (%) | 40 | 45 |
| Coke Yield (%) | 8 | 5 |
| Sulfur Removal (%) | 75 | 80 |
Experimental Protocol: Catalytic Cracking with this compound as a Hydrogen-Donor Solvent
Objective: To evaluate the effectiveness of this compound as a hydrogen-donor solvent in the catalytic cracking of a heavy oil feedstock.
Materials:
-
This compound (98% purity)
-
Heavy oil feedstock (e.g., vacuum gas oil)
-
Ni-Mo/γ-Al₂O₃ catalyst pellets
-
High-pressure batch reactor (e.g., Parr reactor) with magnetic stirring
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Elemental analyzer for sulfur content determination
Procedure:
-
Catalyst Activation: The Ni-Mo/γ-Al₂O₃ catalyst is activated in a tube furnace under a flow of H₂/H₂S gas mixture at 400 °C for 4 hours.
-
Reactor Loading: The activated catalyst (5 wt% of the heavy oil) is loaded into the batch reactor.
-
Feed Preparation: A mixture of the heavy oil feedstock and this compound (1:5 weight ratio) is prepared.
-
Reaction:
-
The reactor is sealed and purged with nitrogen three times.
-
The feedstock mixture is introduced into the reactor.
-
The reactor is pressurized with N₂ to an initial pressure of 2 MPa.
-
The reactor is heated to 425 °C with a heating rate of 10 °C/min while stirring at 500 rpm.
-
The reaction is carried out for 2 hours.
-
-
Product Collection and Analysis:
-
The reactor is cooled to room temperature.
-
Gaseous products are collected in a gas bag and analyzed by GC.
-
Liquid products are collected, weighed, and analyzed by GC-MS to determine the product distribution.
-
The liquid product is also analyzed for sulfur content using an elemental analyzer.
-
The solid residue (coke) on the catalyst is quantified by thermogravimetric analysis (TGA).
-
Logical Workflow for Heavy Oil Upgrading
Caption: Workflow for heavy oil upgrading using this compound.
Application Note 2: Catalytic Dehydrogenation for Hydrogen Production
Concept: Decahydronaphthalene is a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity. The catalytic dehydrogenation of decahydronaphthalene to naphthalene releases this stored hydrogen. Studies on substituted cycloalkanes suggest that alkyl groups can enhance the rate of dehydrogenation.[1] Therefore, this compound could potentially exhibit a faster hydrogen release rate compared to its unsubstituted counterpart, making it a more efficient LOHC for applications requiring rapid hydrogen supply.
Hypothetical Performance Data: The following table provides a hypothetical comparison of the catalytic dehydrogenation of Decahydronaphthalene and this compound.
| Parameter | Decahydronaphthalene | This compound (Hypothetical) |
| Reaction Temperature | 300 °C | 300 °C |
| Catalyst | 5% Pt/Al₂O₃ | 5% Pt/Al₂O₃ |
| Hydrogen Release Rate (mmol H₂ / g_cat·min) | 1.5 | 1.8 |
| Conversion after 1 hour (%) | 80 | 90 |
| Selectivity to Butyl-naphthalene (%) | N/A | >98 |
Experimental Protocol: Catalytic Dehydrogenation of this compound
Objective: To determine the hydrogen release rate and conversion from the catalytic dehydrogenation of this compound.
Materials:
-
This compound (98% purity)
-
5% Pt/Al₂O₃ catalyst powder
-
Fixed-bed flow reactor system
-
Mass flow controllers for gas and liquid feeds
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ analysis and a flame ionization detector (FID) for organic analysis
-
Condenser to separate liquid products
Procedure:
-
Catalyst Loading and Activation:
-
A known amount of the 5% Pt/Al₂O₃ catalyst is packed into the fixed-bed reactor.
-
The catalyst is activated in situ by heating to 350 °C under a flow of hydrogen for 2 hours.
-
-
Dehydrogenation Reaction:
-
The reactor temperature is adjusted to 300 °C under a continuous flow of nitrogen as a carrier gas.
-
This compound is introduced into the reactor at a constant flow rate using a liquid pump.
-
The total pressure is maintained at atmospheric pressure.
-
-
Product Analysis:
-
The reactor effluent is passed through a condenser to separate the liquid products (unreacted this compound, Butyl-tetralin, and Butyl-naphthalene).
-
The non-condensable gas stream (H₂ and N₂) is directed to the GC-TCD for continuous analysis of the hydrogen concentration.
-
The collected liquid products are periodically sampled and analyzed by GC-FID to determine the conversion of this compound and the selectivity to different dehydrogenation products.
-
-
Data Calculation:
-
The hydrogen release rate is calculated from the hydrogen concentration in the outlet gas stream and the total gas flow rate.
-
The conversion and selectivity are calculated from the GC-FID analysis of the liquid products.
-
Signaling Pathway for Catalytic Dehydrogenation
References
Application Notes and Protocols for the Alkylation of Decahydronaphthalene with Butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of decahydronaphthalene (also known as decalin) with butene is a chemical transformation that introduces a butyl group onto the decahydronaphthalene scaffold. This reaction is of interest for the synthesis of specialty chemicals, high-density fuels, and potentially as a building block in the development of novel pharmaceutical intermediates. The resulting butyldecahydronaphthalene isomers can exhibit unique physical and chemical properties, such as altered viscosity, thermal stability, and lipophilicity, which are of interest in various industrial and research applications.
This document provides a detailed overview of the potential synthetic routes, representative experimental protocols, and relevant data for the alkylation of decahydronaphthalene with butene. Due to the limited specific literature on this exact reaction, the protocols provided are based on well-established principles of alkane and cycloalkane alkylation, particularly the extensively studied alkylation of isobutane with butene.[1][2][3][4] These notes are intended to serve as a comprehensive guide for researchers to design and execute experiments for the synthesis and characterization of butyldecahydronaphthalene.
Reaction Principle
The alkylation of decahydronaphthalene with butene proceeds via an electrophilic addition mechanism, typically catalyzed by a strong acid. The catalyst protonates the butene to form a reactive carbocation, which then acts as an electrophile and attacks the C-H bond of decahydronaphthalene.[5][6] The reaction can be catalyzed by liquid acids, such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), or by solid acid catalysts, including zeolites and sulfated metal oxides.[1][7]
The choice of catalyst and reaction conditions significantly influences the reaction rate, product selectivity, and catalyst stability. Solid acid catalysts are often preferred due to their environmental and handling advantages over corrosive liquid acids.[1][2]
Experimental Protocols
The following protocols are representative methodologies for the alkylation of decahydronaphthalene with butene, adapted from established procedures for analogous alkylation reactions.
Protocol 1: Alkylation using a Solid Acid Catalyst (e.g., Zeolite)
This protocol describes a liquid-phase alkylation reaction using a solid acid catalyst in a batch reactor.
Materials:
-
Decahydronaphthalene (mixture of cis and trans isomers)
-
Butene (e.g., 1-butene, 2-butene, or isobutylene)
-
Solid acid catalyst (e.g., H-Y zeolite, H-beta zeolite)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent (optional, e.g., hexane)
-
Standard laboratory glassware and equipment for organic synthesis
-
High-pressure batch reactor equipped with a stirrer, temperature control, and pressure gauge
Procedure:
-
Catalyst Activation: The solid acid catalyst (e.g., 5 wt% of decahydronaphthalene) is activated by calcination in a furnace. A typical procedure involves heating the catalyst under a flow of dry air or nitrogen to a temperature of 400-500 °C for 2-4 hours to remove adsorbed water and other impurities.
-
Reactor Setup: The high-pressure batch reactor is thoroughly cleaned and dried. The activated catalyst is quickly transferred to the reactor under an inert atmosphere to prevent re-adsorption of moisture.
-
Reactant Charging: Decahydronaphthalene and an optional solvent are added to the reactor. The reactor is then sealed and purged with an inert gas.
-
Reaction Initiation: The reactor is heated to the desired reaction temperature (e.g., 80-150 °C) with vigorous stirring. Butene is then introduced into the reactor until the desired pressure is reached.
-
Reaction Monitoring: The reaction is allowed to proceed for a set period (e.g., 2-8 hours). The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quenching and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate, containing the product, unreacted decahydronaphthalene, and any byproducts, is then subjected to distillation to isolate the butyldecahydronaphthalene isomers.
-
Product Characterization: The structure and purity of the isolated product are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and GC-MS.
Protocol 2: Alkylation using a Liquid Acid Catalyst (e.g., Sulfuric Acid)
This protocol outlines a procedure using a strong liquid acid catalyst. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive nature of sulfuric acid.
Materials:
-
Decahydronaphthalene
-
Butene
-
Concentrated Sulfuric Acid (95-98%)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer is placed in an ice bath.
-
Reactant Charging: Decahydronaphthalene and concentrated sulfuric acid are added to the flask. The mixture is cooled to 0-5 °C with vigorous stirring.
-
Reaction Initiation: Butene gas is bubbled through the stirred mixture at a controlled rate. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.
-
Reaction Monitoring: The reaction is monitored by GC analysis of small samples taken from the organic layer.
-
Reaction Quenching and Work-up: Once the desired conversion is achieved, the stirring is stopped, and the reaction mixture is allowed to settle. The upper organic layer is carefully separated from the lower acid layer. The organic layer is washed successively with cold water, a saturated sodium bicarbonate solution, and brine.
-
Product Isolation and Characterization: The organic layer is dried over anhydrous sodium sulfate, and the solvent (if any) is removed under reduced pressure. The crude product is then purified by distillation to yield the butyldecahydronaphthalene isomers. The product is characterized as described in Protocol 1.
Data Presentation
Table 1: Typical Reaction Conditions for Alkylation of Cycloalkanes with Butene using Solid Acid Catalysts.
| Parameter | Typical Range |
| Catalyst | H-Y Zeolite, H-Beta Zeolite, Sulfated Zirconia |
| Temperature (°C) | 80 - 200 |
| Pressure (bar) | 10 - 50 |
| Decahydronaphthalene/Butene Molar Ratio | 5:1 - 20:1 |
| Catalyst Loading (wt%) | 1 - 10 |
| Reaction Time (h) | 1 - 8 |
Table 2: Performance Metrics for a Representative Solid Acid Catalyzed Alkylation.
| Metric | Representative Value |
| Butene Conversion (%) | 80 - 98 |
| Selectivity to Butyldecahydronaphthalene (%) | 70 - 90 |
| Catalyst Stability | Deactivation may occur over time due to coke formation |
Visualizations
Reaction Pathway
Caption: Generalized reaction pathway for the acid-catalyzed alkylation of decahydronaphthalene with butene.
Experimental Workflow
Caption: A typical experimental workflow for the alkylation of decahydronaphthalene.
References
Application Notes and Protocols: Friedel-Crafts Butylation of Decalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts butylation of decalin (decahydronaphthalene) is a classic example of electrophilic substitution on a saturated bicyclic hydrocarbon. This reaction, typically employing a tert-butylating agent such as tert-butyl chloride in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride, offers a pathway to introduce a bulky tert-butyl group onto the decalin framework. While the primary application of this reaction mentioned in the literature is the isomerization of cis-decalin to the more stable trans-decalin, the underlying chemical transformation involves the formation of a transient tert-butylated decalin species. Understanding and controlling this butylation is crucial for synthetic chemists aiming to modify the decalin scaffold for applications in drug discovery, materials science, and fragrance chemistry.
These application notes provide a comprehensive overview, a detailed experimental protocol, and relevant data for the Friedel-Crafts butylation of decalin.
Data Presentation
A summary of the physical and chemical properties of the key reactants is provided below for easy reference during experimental design and execution.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility |
| cis-Decalin | C₁₀H₁₈ | 138.25 | 196 | -42.9 | 0.896 | Insoluble in water; soluble in organic solvents.[1] |
| trans-Decalin | C₁₀H₁₈ | 138.25 | 187 | -30.4 | 0.870 | Insoluble in water; soluble in organic solvents.[1] |
| tert-Butyl Chloride | (CH₃)₃CCl | 92.57 | 51-52 | -26 | 0.85 | Sparingly soluble in water; miscible with alcohol and ether.[2][3] |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 192.4 (sublimes) | 2.48 | Reacts violently with water; soluble in some organic solvents.[4] |
Table 2: Safety Information for Reactants
| Compound | GHS Hazard Statements | Precautionary Statements |
| Decalin | Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes severe skin burns and eye damage. Toxic if inhaled. Toxic to aquatic life with long lasting effects.[5][6] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[5][6] |
| tert-Butyl Chloride | Highly flammable liquid and vapor.[7] | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[7][8] |
| Aluminum Chloride (anhydrous) | Causes severe skin burns and eye damage. Reacts violently with water.[9][10] | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[11] |
Experimental Protocols
The following is a representative protocol for the Friedel-Crafts butylation of decalin. This protocol is based on general procedures for similar alkylations and should be adapted and optimized for specific research needs.
Objective: To synthesize tert-butyl decalin via Friedel-Crafts alkylation.
Materials:
-
Decalin (mixture of cis and trans isomers, or a specific isomer)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (powder)
-
Anhydrous diethyl ether (or other suitable inert solvent like dichloromethane)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube on top of the condenser.
-
In the flask, place decalin (e.g., 0.1 mol) and anhydrous diethyl ether (e.g., 100 mL).
-
Cool the flask in an ice-water bath.
-
-
Catalyst Addition:
-
While stirring, carefully add anhydrous aluminum chloride (e.g., 0.05 mol) to the cooled decalin solution in portions. The addition is exothermic, so maintain the temperature below 10 °C.
-
-
Addition of Alkylating Agent:
-
Place tert-butyl chloride (e.g., 0.11 mol) in the dropping funnel.
-
Add the tert-butyl chloride dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains low.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.
-
Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
-
Work-up:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Characterize the product fractions using GC-MS and NMR spectroscopy to identify the butylated decalin isomers and determine their relative ratios.
-
Visualizations
References
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. isotope.com [isotope.com]
- 6. lobachemie.com [lobachemie.com]
- 7. tert-Butyl Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. carlroth.com [carlroth.com]
- 11. vanchlor.com [vanchlor.com]
Application Notes and Protocols: Decahydronaphthalene and its Alkylated Derivatives as Surrogates for Jet Fuel Components
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: Properties of Jet Fuel Surrogates and Components
The selection of surrogate components is guided by matching key physical and chemical properties with the target jet fuel. The following tables summarize important properties of common jet fuel surrogates and their components compared to standard jet fuels like Jet A-1 and JP-5.
Table 1: Physical and Chemical Properties of Jet Fuel and Surrogate Components
| Property | Jet A-1 | JP-5 | n-Dodecane | trans-Decalin | iso-Cetane | Toluene |
| Molecular Formula | Approx. C12H23 | Approx. C12H23 | C12H26 | C10H18 | C16H34 | C7H8 |
| Molecular Weight ( g/mol ) | ~170 | ~170 | 170.34 | 138.25 | 226.45 | 92.14 |
| Density @ 20°C (g/mL) | 0.775 - 0.840 | 0.788 - 0.845 | 0.749 | 0.870 | 0.784 | 0.867 |
| Flash Point (°C) | >38 | >60[6] | 74 | 57 | 102 | 4 |
| Lower Heating Value (MJ/kg) | ~42.8 | ~42.6 | 44.1 | 42.1 | 44.5 | 40.6 |
| Cetane Number | 40-58 | 40-58 | ~75 | < 20 | 100 | ~10 |
Table 2: Composition of Example Jet Fuel Surrogates (by mole fraction)
| Surrogate | n-Dodecane | iso-Octane | iso-Cetane | Decalin | Toluene | 1,3,5-Trimethylbenzene | n-Propylbenzene | Reference |
| Four-Component JFS | 39.05% | - | 21.79% | 11.49% | 27.67% | - | - | [5] |
| MURI2 | Balance | 20% | - | - | - | 23% | 17% | [5] |
| Princeton Surrogate | 40% | 20% | - | - | - | 20% | 20% |
Experimental Protocols
The evaluation of a potential jet fuel surrogate involves a series of experiments to compare its combustion behavior to the target real fuel. The following are detailed protocols for key experiments.
Flow Reactor Oxidation Studies
Objective: To study the chemical reactivity of the surrogate fuel over a range of temperatures at elevated pressure, mimicking gas turbine conditions.
Methodology:
-
A stoichiometric mixture of the surrogate fuel, oxygen, and a nitrogen diluent is prepared. The carbon content is typically fixed to a specific percentage (e.g., 0.3%).
-
The gas mixture is flowed through a variable pressure flow reactor.
-
The reactor temperature is varied over a range, typically from 500 K to 1000 K, at a constant pressure (e.g., 12.5 atm).[7]
-
The residence time of the mixture in the reactor is kept constant (e.g., 1.8 s).
-
Gas chromatography and mass spectrometry are used to analyze the composition of the effluent gas, quantifying the extent of fuel consumption and the formation of intermediate and final products.
-
The reactivity of the surrogate is compared to that of the target jet fuel under identical conditions.
Autoignition Delay Time Measurement
Objective: To determine the autoignition characteristics of the surrogate fuel under conditions relevant to engine operation. This is often performed using a shock tube or a rapid compression machine.
Methodology (Shock Tube):
-
A mixture of the surrogate fuel and an oxidizer (typically air) is prepared at a specific equivalence ratio.
-
The shock tube is filled with the prepared mixture at a known initial pressure and temperature.
-
A diaphragm separating the high-pressure driver gas from the low-pressure fuel/air mixture is ruptured, generating a shock wave that propagates through the mixture, rapidly increasing its temperature and pressure.
-
The ignition delay time is measured as the time between the passage of the shock wave and the onset of combustion, which is typically detected by a rapid increase in pressure or light emission.
-
Experiments are conducted over a range of temperatures (e.g., 650 K to 1250 K) and pressures (e.g., ~20 atm).[7]
Methodology (Rapid Compression Machine):
-
A prepared fuel/air mixture is introduced into the combustion chamber of the rapid compression machine.
-
A piston rapidly compresses the mixture to a target pressure and temperature.
-
The ignition delay is measured from the end of compression to the onset of ignition, detected by a sharp rise in pressure.
-
This method is particularly useful for studying low-temperature autoignition phenomena.[7]
Soot Formation Propensity
Objective: To evaluate the tendency of the surrogate fuel to form soot compared to the real jet fuel.
Methodology (Wick-fed Laminar Diffusion Flame):
-
A laminar diffusion flame is established using a wick-fed burner, where the liquid fuel is drawn up a wick and burned in a co-flow of air.
-
Laser extinction measurements are performed at various heights and radial distances within the flame.
-
The soot volume fraction is calculated from the laser extinction data.
-
The sooting propensity of the surrogate fuel is compared to that of the target jet fuel by comparing the measured soot volume fractions under identical conditions.
Visualizations
Experimental Workflow for Jet Fuel Surrogate Evaluation
The following diagram illustrates a typical workflow for the development and validation of a jet fuel surrogate.
References
Application of 1-Butyl-decahydronaphthalene in Materials Science: Application Notes and Protocols
Disclaimer: Detailed research on the specific applications of 1-Butyl-decahydronaphthalene in materials science is limited in publicly available literature. The following application notes and protocols are based on the established uses of its parent compound, decahydronaphthalene (decalin), with extrapolations considering the influence of the butyl substituent. The addition of a butyl group is anticipated to modify physical properties such as boiling point, viscosity, and solvency, which may offer advantages in certain applications.
High-Density, High-Performance Fuel Component
Application Note: this compound is a promising candidate as a component in high-density fuel formulations for advanced aerospace applications, including ramjet and hypersonic vehicles.[1] The addition of the butyl group to the decahydronaphthalene structure increases its molecular weight and carbon density, potentially leading to a higher volumetric energy density. Its bicyclic structure provides good thermal stability. These characteristics make it a suitable component for endothermic fuels, where it can also serve as a coolant for engine components before combustion.[1][2]
Quantitative Data: Physicochemical Properties
| Property | This compound | Decahydronaphthalene (Decalin) |
| Molecular Formula | C14H26[3] | C10H18 |
| Molar Mass ( g/mol ) | 194.36[3] | 138.25 |
| Density (g/cm³) | ~0.849[3] | ~0.88 |
| Boiling Point (°C) | ~263.9[4] | 189-191[5] |
| Flash Point (°C) | ~102.8[3] | 57 |
| Vapor Pressure (mmHg at 25°C) | ~0.016[3] | ~1 (calculated) |
Experimental Protocol: Evaluation of Combustion Properties
Objective: To determine the combustion efficiency and emission profile of this compound compared to standard jet fuel.
Materials:
-
This compound (purity ≥ 98%)
-
Standard Jet A-1 fuel
-
Constant volume combustion chamber
-
High-speed camera
-
Gas analyzer (for CO, CO2, NOx, and unburned hydrocarbons)
-
Pressure transducer
-
Ignition system
Procedure:
-
Calibrate the gas analyzer and pressure transducer.
-
Evacuate the combustion chamber to a pressure below 1 kPa.
-
Inject a precise amount of fuel (e.g., 10 mg) into the chamber.
-
Pressurize the chamber with dry air to a predetermined pressure (e.g., 1 MPa).
-
Allow the fuel-air mixture to homogenize for 60 seconds.
-
Trigger the ignition system and simultaneously start the high-speed camera and data acquisition for pressure.
-
Record the combustion process and pressure rise.
-
After combustion, analyze the composition of the exhaust gases using the gas analyzer.
-
Repeat the experiment with Jet A-1 fuel for comparison.
-
Analyze the data to determine combustion duration, peak pressure, and emission indices.
Caption: Experimental workflow for evaluating fuel combustion properties.
High-Performance Solvent for Polymer Processing
Application Note: Due to its high boiling point and expected strong solvency for nonpolar polymers, this compound can be utilized as a specialty solvent in the processing of high-performance polymers.[3][6] This includes applications in the manufacturing of ultra-high molecular weight polyethylene (UHMWPE) fibers, where a solvent with good dissolving capacity at elevated temperatures is required.[6] The butyl group enhances its lipophilicity, potentially improving its interaction with long-chain polymers. Its low volatility reduces solvent loss during processing.
Experimental Protocol: Determination of Polymer Solubility
Objective: To determine the solubility of UHMWPE in this compound at various temperatures.
Materials:
-
This compound
-
UHMWPE powder
-
High-temperature magnetic stirrer with a heating mantle
-
Temperature controller and probe
-
Glass reaction vessel with a reflux condenser
-
Optical microscope
Procedure:
-
Prepare solutions of varying concentrations of UHMWPE in this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) in the glass reaction vessel.
-
Place the vessel on the magnetic stirrer and insert the temperature probe.
-
Slowly heat the mixture while stirring.
-
Visually observe the dissolution of the polymer. The temperature at which the last polymer particles disappear is recorded as the dissolution temperature.
-
To determine the cloud point, slowly cool the clear solution while stirring. The temperature at which the solution becomes cloudy is recorded.
-
A small sample of the hot, clear solution can be placed on a pre-heated microscope slide to observe the homogeneity of the solution.
-
Plot a phase diagram of concentration versus dissolution and cloud point temperatures.
Caption: Logical relationship of property modification.
Additive in Advanced Lubricants and Greases
Application Note: this compound can serve as a valuable additive in synthetic lubricants and greases. Its saturated bicyclic structure imparts good thermal and oxidative stability. The presence of the butyl group can enhance lubricity and improve the viscosity index of the base oil. It can also act as a compatibilizer for other additives in the formulation.
Experimental Protocol: Evaluation of Lubricity
Objective: To evaluate the effect of this compound as an additive on the anti-wear properties of a base lubricant.
Materials:
-
Base oil (e.g., Polyalphaolefin - PAO)
-
This compound
-
Four-ball wear tester
-
Steel balls (AISI 52100 steel)
-
Optical microscope or profilometer for wear scar measurement
Procedure:
-
Prepare lubricant blends containing different concentrations of this compound in the base oil (e.g., 1%, 5%, 10% by weight).
-
Clean the steel balls thoroughly with a suitable solvent and dry them.
-
Assemble the four-ball tester with three stationary balls in the pot and one rotating ball on the spindle.
-
Fill the pot with the test lubricant, ensuring the stationary balls are fully submerged.
-
Conduct the test under specified conditions (e.g., 1200 rpm, 40 kg load, 75 °C, 1 hour).
-
After the test, clean the stationary balls and measure the wear scar diameter (WSD) using an optical microscope or profilometer.
-
Compare the WSD of the blends with that of the pure base oil. A smaller WSD indicates better anti-wear performance.
-
Analyze the worn surfaces for any signs of corrosion or deposition.
References
- 1. Decahydronaphthalene as an endothermic fuel for hypersonic vehicles - Patent US-11111448-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. 1-Butyldecahydro-naphthalene [chembk.com]
- 4. 1-Butyldecahydronaphthalene | CAS#:92369-80-7 | Chemsrc [chemsrc.com]
- 5. Decahydronaphthalene | 91-17-8 [chemicalbook.com]
- 6. You are being redirected... [schultzchem.com]
Application Notes and Protocols: Synthesis of High-Density Fuels Based on Substituted Decahydronaphthalenes
Introduction
High-density fuels are critical for advanced aerospace applications where volume is limited, as they offer increased energy content per unit volume, potentially extending range and payload capacity. Decahydronaphthalene (decalin) and its substituted derivatives are promising candidates for high-density fuel formulations due to their high density, thermal stability, and significant volumetric heat of combustion.[1][2] This document provides detailed protocols for the synthesis and characterization of high-density fuels based on a substituted decahydronaphthalene scaffold, using 1-Butyl-decahydronaphthalene as a representative target molecule. The protocols are intended for researchers and scientists in the fields of materials science, chemistry, and aerospace engineering.
Synthesis of this compound
The most common and direct route to synthesizing substituted decahydronaphthalenes is the catalytic hydrogenation of the corresponding substituted naphthalene.[3][4] This process involves the saturation of the aromatic rings with hydrogen under pressure in the presence of a catalyst.
Experimental Protocol: Catalytic Hydrogenation of 1-Butylnaphthalene
This protocol describes the synthesis of this compound via the hydrogenation of 1-Butylnaphthalene.
Materials:
-
1-Butylnaphthalene (98% purity)
-
Palladium on activated carbon (5% Pd/C) or Nickel-Molybdenum (NiMo) catalyst[3][4]
-
Hexane or similar inert solvent
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Apparatus:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Schlenk line for inert atmosphere operations.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned and dried. A stir bar is placed inside.
-
Catalyst Loading: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), the catalyst (e.g., 5% Pd/C, 1-5 wt% relative to the substrate) is carefully added to the reactor.
-
Substrate Addition: 1-Butylnaphthalene is dissolved in a minimal amount of an inert solvent like hexane and added to the reactor.
-
Sealing and Inerting: The reactor is sealed, and the system is purged with nitrogen gas several times to remove any residual air.
-
Pressurization and Heating: The reactor is then purged with hydrogen gas. The system is pressurized with hydrogen to the desired pressure (e.g., 3-5 MPa) and heated to the reaction temperature (e.g., 150-300 °C). The reaction is stirred vigorously.
-
Reaction Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Product Isolation: The reaction mixture is diluted with hexane and filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product. The crude this compound can be further purified by vacuum distillation if necessary.
Data Presentation
The following tables summarize the key physical and chemical properties of decahydronaphthalene, which serves as a benchmark for substituted derivatives like this compound.
Table 1: Physical Properties of Decahydronaphthalene Isomers
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [5] |
| Molecular Weight | 138.25 g/mol | [5] |
| Boiling Point | ~190.9 °C | [6] |
| Melting Point | -44 °F (-40 °C) | [5] |
| Density | ~0.872 - 0.89 g/cm³ at 20°C | [6][7] |
| Flash Point | 134 °F (57.2 °C) | [6][7] |
| Vapor Density | 4.77 (air = 1) | [7] |
Table 2: Fuel-Related Properties of Decahydronaphthalene and Related Fuels
| Property | Decalin | JP-10 | Jet A-1 | Reference |
| Density (g/mL) | ~0.88 | 0.94 | 0.775-0.840 | [5][8] |
| Net Heat of Combustion (MJ/L) | ~39.5 | ~39.6 | ~34.7 | [2] |
Characterization Protocols
Accurate characterization of the synthesized fuel is crucial to determine its quality and performance.
Protocol 1: Density Measurement
Apparatus:
-
Digital density meter or pycnometer.
-
Temperature-controlled water bath.
Procedure:
-
Calibrate the density meter with deionized water at a known temperature (e.g., 20 °C).
-
Equilibrate the synthesized fuel sample to the measurement temperature using the water bath.
-
Inject the sample into the density meter and record the reading.
-
Perform the measurement in triplicate and report the average value.
Protocol 2: Compositional Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized product and to identify the presence of any isomers or byproducts.[9][10]
Apparatus:
-
Gas chromatograph coupled with a mass spectrometer.
-
Appropriate capillary column (e.g., DB-5ms).
Procedure:
-
Prepare a dilute solution of the fuel sample in a suitable solvent (e.g., hexane).
-
Inject a small volume of the sample into the GC.
-
Run a temperature program that allows for the separation of the different components. A typical program might start at 50 °C and ramp up to 300 °C.[10]
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each peak.
-
Identify the components by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for substituted decahydronaphthalenes.
Experimental Workflow
Caption: Workflow for synthesis and characterization of high-density fuels.
Structure-Property Relationship
Caption: Relationship between hydrocarbon class and fuel density.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. triceceramics.com [triceceramics.com]
- 9. Chemical compositional analysis of jet fuels: Contributions of mass spectrometry in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.library.ncat.edu [digital.library.ncat.edu]
Application Notes and Protocols for 1-Butyl-decahydronaphthalene in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-polar organic solvents as media for enzymatic reactions offers significant advantages, particularly for the synthesis of high-value, non-polar compounds. These advantages include increased solubility of hydrophobic substrates, suppression of water-dependent side reactions, and the potential for novel enzyme selectivity. 1-Butyl-decahydronaphthalene, a high molecular weight, non-polar, and viscous solvent, presents a unique environment for biocatalysis. Its structural similarity to decalin, a known medium for certain enzymatic reactions, suggests its potential utility. These application notes provide a theoretical framework and practical starting points for utilizing this compound as a reaction medium for enzymatic transformations, with a focus on lipase-catalyzed esterification. While specific experimental data for this solvent is limited in publicly available literature, the following protocols and data are based on established principles of biocatalysis in similar high-viscosity, non-polar environments.
Key Advantages of this compound as a Reaction Medium
-
High Solubility of Non-Polar Substrates: Its hydrocarbon structure ensures excellent solubility for lipids, long-chain fatty acids, and other hydrophobic molecules, which are often poorly soluble in aqueous media.
-
Suppression of Hydrolysis: The extremely low water miscibility of this compound shifts the thermodynamic equilibrium of reactions, such as esterification, towards synthesis by minimizing the competing hydrolysis reaction.
-
Enhanced Thermostability of Enzymes: The rigid, cage-like structure of the solvent molecules can contribute to the stabilization of enzyme conformations, potentially leading to increased thermal stability.
-
Potential for Novel Selectivity: The unique solvent environment may induce different substrate preferences or stereoselectivity in enzymes compared to conventional solvents.
-
High Boiling Point: Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and overcome viscosity-related mass transfer limitations.
Data Presentation: Exemplary Performance of Lipase in Non-Polar Solvents
The following tables summarize typical quantitative data for lipase-catalyzed reactions in non-polar, high-viscosity solvents, which can be used as a benchmark when exploring this compound. Note: This data is illustrative and not specific to this compound.
Table 1: Comparison of Solvents for Lipase-Catalyzed Esterification of Oleic Acid and Butanol
| Solvent | Log P | Viscosity (cP at 25°C) | Reaction Rate (mmol/h/g enzyme) | Product Yield (%) |
| n-Hexane | 3.5 | 0.3 | 15.2 | 92 |
| Dodecane | 6.1 | 1.35 | 12.8 | 95 |
| This compound (Estimated) | ~5-6 | High | To be determined | To be determined |
| Toluene | 2.7 | 0.59 | 10.5 | 88 |
Table 2: Effect of Temperature on Lipase Activity in a High-Viscosity Non-Polar Solvent
| Temperature (°C) | Relative Activity (%) | Enzyme Half-life (h) |
| 40 | 65 | >200 |
| 50 | 85 | 150 |
| 60 | 100 | 96 |
| 70 | 90 | 48 |
| 80 | 50 | 12 |
Experimental Protocols
The following are detailed protocols for key experiments involving lipase-catalyzed reactions. These should be considered as starting points and may require optimization for your specific application in this compound.
Protocol 1: Immobilization of Lipase B from Candida antarctica (CALB)
Objective: To prepare an immobilized enzyme catalyst for use in this compound. Immobilization is crucial for enzyme stability, recovery, and reuse in organic solvents.
Materials:
-
Lipase B from Candida antarctica (CALB), lyophilized powder
-
Macroporous acrylic resin (e.g., Lewatit VP OC 1600)
-
Phosphate buffer (50 mM, pH 7.0)
-
This compound
-
Shaking incubator
-
Bradford reagent for protein quantification
Procedure:
-
Enzyme Solution Preparation: Dissolve 100 mg of lyophilized CALB powder in 10 mL of 50 mM phosphate buffer (pH 7.0).
-
Support Preparation: Wash 1 g of macroporous acrylic resin with deionized water and then with the phosphate buffer.
-
Immobilization:
-
Add the washed resin to the enzyme solution.
-
Incubate the mixture in a shaking incubator at 25°C and 150 rpm for 12 hours.
-
-
Washing:
-
Separate the resin from the solution by filtration.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound protein.
-
Perform a final wash with this compound to remove residual water.
-
-
Drying: Dry the immobilized enzyme under vacuum at room temperature for 24 hours.
-
Protein Loading Determination: Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization using the Bradford assay.
Protocol 2: Lipase-Catalyzed Ester Synthesis in this compound
Objective: To synthesize a model ester (e.g., butyl oleate) using immobilized CALB in this compound.
Materials:
-
Immobilized CALB (from Protocol 1)
-
Oleic acid
-
1-Butanol
-
This compound (anhydrous)
-
Molecular sieves (3Å, activated)
-
Shaking incubator or magnetic stirrer with heating
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup:
-
In a sealed reaction vessel, add 10 mL of anhydrous this compound.
-
Add oleic acid (1 mmol) and 1-butanol (1.2 mmol).
-
Add 100 mg of activated molecular sieves to remove water produced during the reaction.
-
Add 50 mg of immobilized CALB.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 60°C with vigorous stirring (e.g., 200 rpm) to overcome mass transfer limitations due to the high viscosity of the solvent.
-
-
Monitoring the Reaction:
-
Withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular intervals.
-
Dilute the aliquots with a less viscous solvent (e.g., hexane) for GC analysis.
-
Analyze the samples by GC to determine the concentration of the product (butyl oleate) and the remaining substrates.
-
-
Enzyme Recovery and Reuse:
-
After the reaction, separate the immobilized enzyme by filtration.
-
Wash the enzyme with fresh this compound.
-
The recovered enzyme can be reused in subsequent batches.
-
Visualizations
Experimental Workflow for Enzymatic Esterification
Caption: Workflow for lipase-catalyzed ester synthesis in this compound.
Logical Relationship of Factors Affecting Enzyme Activity
Caption: Factors influencing enzymatic activity in non-polar, viscous media.
Application Note: Analysis of 1-Butyl-decahydronaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of 1-Butyl-decahydronaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis. The provided methodology is suitable for the identification and quantification of this compound in various sample matrices.
Introduction
This compound is an alkylated decalin that can be found in petroleum samples and may be of interest in various fields, including geochemistry and drug development, as a potential biomarker or impurity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound. This document provides a comprehensive protocol for its analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.
For Liquid Samples (e.g., water, biological fluids):
-
Liquid-Liquid Extraction (LLE):
-
To a 10 mL sample, add 5 mL of a suitable organic solvent such as hexane or dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The organic layer containing the analyte will be distinct from the aqueous layer.
-
Carefully collect the organic layer using a pipette and transfer it to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen gas if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
Solid-Phase Microextraction (SPME):
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
For enhanced extraction efficiency, 3 g of sodium chloride can be added to the sample.
-
Expose a conditioned SPME fiber to the headspace above the sample or directly immerse it in the sample.
-
Allow the analytes to adsorb onto the fiber for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 60-90°C) with agitation.
-
Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.
-
For Solid Samples (e.g., soil, sediment):
-
Solvent Extraction:
-
Weigh approximately 5 grams of the homogenized solid sample into an extraction vessel.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone).
-
Extract the sample using a technique such as sonication for 15-30 minutes or mechanical shaking.
-
Separate the solvent extract from the solid material by centrifugation or filtration.
-
The extract can be concentrated and, if necessary, subjected to a cleanup procedure using solid-phase extraction (SPE) to remove interfering compounds.
-
The final extract is then ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 300 °C[1] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium[1] |
| Flow Rate | 1.5 mL/min[1] |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 240 °C[1] |
| Transfer Line Temp. | 300 °C[1] |
| Mass Range | 40-520 amu[1] |
| Solvent Delay | 3 min |
Data Presentation
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The key quantitative data, including the molecular ion and major fragment ions, are summarized in the table below.
| Ion | m/z (mass-to-charge ratio) | Relative Abundance |
| Molecular Ion [M]+ | 194 | Present |
| Fragment Ion | 137 | High |
| Fragment Ion | 109 | Moderate |
| Fragment Ion | 95 | Moderate |
| Fragment Ion | 81 | Moderate |
| Fragment Ion | 67 | Moderate |
| Fragment Ion | 55 | High |
| Fragment Ion | 41 | High |
Data sourced from studies on alkyl decalin isomers.[1]
Visualization of Experimental Workflow
The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Butyl-decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Butyl-decahydronaphthalene. Given the absence of readily available experimental spectra for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on the well-understood principles of NMR spectroscopy and the known spectral data of the parent molecule, decahydronaphthalene (decalin). The protocols outlined below are designed to enable researchers to acquire high-quality NMR data for this and similar saturated bicyclic compounds.
Predicted NMR Data
The chemical shifts for this compound are influenced by the stereochemistry of the decalin ring fusion (cis or trans) and the attachment point of the butyl group. The following tables present predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions are based on the known values for decahydronaphthalene and the expected substituent effects of a butyl group.
Note: Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum is expected to show 14 distinct signals for each isomer, assuming the chair-chair conformation. The chemical shifts are influenced by the steric environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ) ppm - cis-isomer | Predicted Chemical Shift (δ) ppm - trans-isomer |
| Decalin Ring | ||
| C1 | 40 - 45 | 45 - 50 |
| C2 | 25 - 30 | 30 - 35 |
| C3 | 20 - 25 | 25 - 30 |
| C4 | 25 - 30 | 30 - 35 |
| C4a | 35 - 40 | 40 - 45 |
| C5 | 25 - 30 | 30 - 35 |
| C6 | 20 - 25 | 25 - 30 |
| C7 | 25 - 30 | 30 - 35 |
| C8 | 20 - 25 | 25 - 30 |
| C8a | 35 - 40 | 40 - 45 |
| Butyl Group | ||
| C1' | 30 - 35 | 35 - 40 |
| C2' | 25 - 30 | 25 - 30 |
| C3' | 20 - 25 | 20 - 25 |
| C4' | 10 - 15 | 10 - 15 |
Predicted ¹H NMR Chemical Shifts
The ¹H NMR spectrum of this compound is expected to be complex due to extensive signal overlap in the aliphatic region (0.8 - 2.0 ppm). The signals will exhibit complex splitting patterns due to proton-proton coupling.
| Proton(s) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| Decalin Ring Protons | 1.0 - 2.0 | Multiplets (overlapping) |
| Butyl Group -CH₂- (C1', C2', C3') | 1.2 - 1.6 | Multiplets (overlapping) |
| Butyl Group -CH₃ (C4') | 0.8 - 1.0 | Triplet |
Experimental Protocols
The following protocols are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection : this compound is a nonpolar compound. Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated nonpolar solvents such as benzene-d₆ (C₆D₆) or cyclohexane-d₁₂ (C₆D₁₂) can also be used.
-
Concentration :
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL of solvent is advisable due to the lower natural abundance of the ¹³C isotope.
-
-
Procedure :
-
Weigh the desired amount of this compound directly into a clean, dry NMR tube.
-
Add the appropriate volume of deuterated solvent using a pipette.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically to 0 ppm).
-
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single pulse (zg30) |
| Spectral Width | 12 - 16 ppm |
| Acquisition Time | 2 - 4 seconds |
| Relaxation Delay | 1 - 2 seconds |
| Number of Scans | 8 - 16 |
| Temperature | 298 K (25 °C) |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled (zgpg30) |
| Spectral Width | 0 - 220 ppm |
| Acquisition Time | 1 - 2 seconds |
| Relaxation Delay | 2 - 5 seconds |
| Number of Scans | 1024 - 4096 (or more, depending on concentration) |
| Temperature | 298 K (25 °C) |
Data Processing and Analysis
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing : Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction : Apply a baseline correction algorithm to correct for any distortions in the baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.
-
Peak Picking : Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra. For ¹H spectra, determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values).
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
NMR Experimental Workflow
Caption: General workflow for an NMR experiment.
Troubleshooting & Optimization
"optimizing reaction conditions for the synthesis of 1-Butyl-decahydronaphthalene"
Welcome to the technical support center for the synthesis of 1-Butyl-decahydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for the multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the Friedel-Crafts alkylation of naphthalene with a butylating agent to form butylnaphthalene. The second step is the complete hydrogenation of the resulting butylnaphthalene to yield this compound. Direct alkylation of decahydronaphthalene is generally not feasible under standard Friedel-Crafts conditions.
Q2: Which position on the naphthalene ring is favored during alkylation?
A2: In Friedel-Crafts alkylation of naphthalene, substitution at the α-position (C-1) is kinetically favored over the β-position (C-2).[1] This preference is due to the greater stability of the carbocation intermediate (σ-complex) formed during α-substitution, which allows for charge delocalization over two rings.[1] Therefore, the primary product of butylation is expected to be 1-butylnaphthalene.
Q3: What are the main challenges in the Friedel-Crafts alkylation step?
A3: The primary challenges include:
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Polyalkylation: The initial butylation product is more reactive than naphthalene itself, leading to the formation of di- and tri-butylated products.[2][3]
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Carbocation Rearrangement: When using alkyl halides like 1-chlorobutane, the primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylnaphthalene isomers instead of the desired n-butyl product.[3][4]
-
Catalyst Deactivation: Lewis acid catalysts such as aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be deactivated by trace amounts of water.[5]
Q4: How can I avoid carbocation rearrangement during alkylation?
A4: To obtain the straight-chain butyl substituent without rearrangement, the recommended approach is to perform a Friedel-Crafts acylation with butanoyl chloride, followed by a chemical reduction (e.g., Wolff-Kishner or Clemmensen reduction) of the resulting ketone. The acylium ion formed during acylation is stable and does not rearrange.[2][4]
Q5: What factors influence the cis/trans isomer ratio of the final product?
A5: The ratio of cis- to trans-decahydronaphthalene isomers is determined during the hydrogenation step. The choice of catalyst and reaction conditions (temperature, pressure) plays a crucial role. For instance, hydrogenation of naphthalene in the presence of a platinum catalyst at low temperatures and high pressures tends to yield a product rich in the cis-isomer.[6] The specific influence on a substituted naphthalene may vary, requiring empirical optimization.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Step 1: Friedel-Crafts Alkylation/Acylation
Issue: Low or No Product Yield
-
Question: My Friedel-Crafts reaction is not working or giving a very low yield. What are the likely causes?
-
Answer:
-
Inactive Catalyst: The most common cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. Ensure all glassware is oven-dried and reagents and solvents are strictly anhydrous.[5]
-
Insufficient Catalyst (Acylation): In acylation, the ketone product forms a complex with the Lewis acid, consuming it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required for the reaction to proceed to completion.[5]
-
Low Reaction Temperature: While lower temperatures can improve selectivity, excessively low temperatures may significantly slow down the reaction rate, leading to poor conversion.[2]
-
Issue: Dominance of Polyalkylated Products
-
Question: My reaction is producing significant amounts of di-butylnaphthalene. How can I favor mono-alkylation?
-
Answer:
-
Use Excess Naphthalene: Employing a large molar excess of naphthalene relative to the alkylating agent increases the probability that the electrophile reacts with an unsubstituted naphthalene molecule.[2]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction, which requires higher activation energy.[2]
-
Switch to Acylation-Reduction: The most effective method is to perform a Friedel-Crafts acylation. The resulting acyl group deactivates the ring, preventing further substitution. The ketone can then be reduced to the desired alkyl group in a subsequent step.[2]
-
Step 2: Hydrogenation
Issue: Incomplete Hydrogenation (Presence of Butyl-tetralin)
-
Question: My final product contains a significant amount of butyl-tetralin. How can I drive the reaction to completion?
-
Answer:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, favoring complete saturation of the aromatic rings.
-
Increase Reaction Time or Temperature: Extending the reaction duration or cautiously increasing the temperature can provide the necessary energy to hydrogenate the second, less reactive aromatic ring.
-
Check Catalyst Activity: The catalyst may have lost activity. Ensure proper handling and activation. If using a recycled catalyst, consider regeneration or using a fresh batch. Transition metal phosphides, for example, have shown high stability and selectivity for hydrogenation.[7]
-
Issue: Catalyst Poisoning
-
Question: The hydrogenation reaction starts but then stops prematurely. What could be the issue?
-
Answer: This is a classic sign of catalyst poisoning.
-
Sulfur or Halogen Impurities: Trace impurities of sulfur or halides remaining from the previous Friedel-Crafts step can poison noble metal catalysts like Platinum or Palladium. Ensure your butylnaphthalene intermediate is thoroughly purified before hydrogenation.
-
Carbon Monoxide: If the hydrogen gas source is contaminated with CO, it can strongly adsorb to the catalyst surface and block active sites. Use high-purity hydrogen.
-
Data Presentation
Table 1: Comparison of Catalysts for Naphthalene Hydrogenation (Note: Data is for the hydrogenation of unsubstituted naphthalene and serves as a starting point for optimizing the hydrogenation of butylnaphthalene.)
| Catalyst System | Temperature (°F) | Pressure (psi) | Key Product(s) | Selectivity / Yield | Reference |
| 0.1-2% Pt on Alumina | 550 - 700 | 100 - 500 | Tetralin | > 57.9% Tetralin | [8] |
| 0.1-2% Pt on Alumina | 400 - 700 | Atmospheric - 700 | Decalin | > 55.7% Decalin | [8] |
| Ni-Mo Sulfide | 716 (380°C) | 725 (5 MPa) | Decalin | High Decalin Selectivity | [9] |
| MoP | Not specified | Not specified | Tetralin | ~90% Tetralin Selectivity | [7] |
Table 2: Conditions for Friedel-Crafts tert-Butylation of Naphthalene (Note: This data for tert-butylation illustrates typical conditions that can be adapted for n-butylation.)
| Catalyst | Alkylating Agent | Temp (K) | Pressure (bar) | Naphthalene Conversion | Reference |
| REY Zeolite | TBA | 433 | 91.8 | Varies with mole ratio | |
| HY-H Zeolite | TBA | Not specified | Not specified | > 90 mol% | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-Butanoylnaphthalene (via Friedel-Crafts Acylation)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubber with NaOH solution to trap evolved HCl). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).[1]
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add butanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
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Addition of Substrate: Dissolve naphthalene (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture at 0 °C over a period of 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then slowly warm to room temperature and continue stirring for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude 1-butanoylnaphthalene can be purified by vacuum distillation or column chromatography.
Protocol 2: Reduction of 1-Butanoylnaphthalene (Wolff-Kishner Reduction)
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified 1-butanoylnaphthalene (1.0 equivalent), diethylene glycol (as solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 180-200 °C) for 4-6 hours. Water and excess hydrazine will distill off as the reaction proceeds.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or hexane. Combine the organic extracts and wash with dilute HCl followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. The resulting crude 1-butylnaphthalene should be purified by vacuum distillation to remove any non-volatile impurities before the hydrogenation step.
Protocol 3: Hydrogenation of 1-Butylnaphthalene
-
Setup: Add the purified 1-butylnaphthalene (1.0 equivalent) and a suitable hydrogenation catalyst (e.g., 5% Platinum on Carbon, 5-10% w/w) to a high-pressure autoclave reactor. Add a solvent such as ethanol or acetic acid.
-
Reaction Conditions: Seal the reactor, flush several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-700 psi).[8]
-
Hydrogenation: Begin stirring and heat the reactor to the target temperature (e.g., 150-250 °C). The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. Remove the solvent from the filtrate under reduced pressure. The final product, this compound, can be purified by fractional vacuum distillation to separate any remaining starting material or partially hydrogenated intermediates.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts step.
References
- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Decalin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
"purification techniques for 1-Butyl-decahydronaphthalene from reaction mixtures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Butyl-decahydronaphthalene from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.
Fractional Distillation
| Question (Issue) | Answer (Potential Cause and Solution) |
| Poor separation between this compound and impurities? | Potential Cause: Insufficient column efficiency, incorrect reflux ratio, or pressure fluctuations. The boiling points of isomers and unreacted starting materials may be very close. Solution: • Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material. • Optimize Reflux Ratio: A higher reflux ratio can improve separation, but may also increase distillation time. For separating cis- and trans-decalin isomers, a very high reflux ratio (e.g., 145:1 to 160:1) has been noted to be effective, suggesting a similar approach may be needed for alkylated derivatives.[1] • Vacuum Distillation: To separate high-boiling point compounds like this compound and to avoid thermal degradation, vacuum distillation is recommended. This lowers the boiling points of the components, potentially increasing the boiling point difference. • Monitor Pressure: Ensure a stable vacuum is maintained throughout the distillation process.[2][3] |
| Product is thermally degrading in the distillation pot? | Potential Cause: The distillation temperature is too high. Solution: • Use Vacuum Distillation: Reducing the pressure will lower the boiling point of the product, preventing thermal decomposition.[4] • Ensure Even Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating. |
| "Bumping" or uneven boiling in the distillation flask? | Potential Cause: Lack of boiling chips or inadequate stirring. Solution: • Add Boiling Chips: Always add fresh boiling chips to the distillation flask before heating. • Use Magnetic Stirring: For larger volumes or viscous liquids, magnetic stirring is more effective at ensuring smooth boiling. |
Column Chromatography
| Question (Issue) | Answer (Potential Cause and Solution) |
| Poor separation of this compound from non-polar impurities? | Potential Cause: The chosen eluent system is too polar, or the column is overloaded. Solution: • Optimize Eluent System: Since this compound is a non-polar hydrocarbon, a non-polar eluent system is required. Start with a very non-polar solvent like petroleum ether or hexanes and gradually increase polarity if necessary. For a similar compound, (E)-1-butylidenehydronaphthalene, pure petroleum ether was used as the eluent.[5] • Sample Loading: Do not overload the column. The amount of crude material should be appropriate for the amount of stationary phase used. • Dry Loading: If the compound has low solubility in the initial eluent, consider adsorbing the crude mixture onto a small amount of silica gel and then loading the dry powder onto the column. |
| Streaking or tailing of the product band on the column? | Potential Cause: The sample is too concentrated, the eluent is not optimal, or the silica gel is of poor quality. Solution: • Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of solvent before loading. • Adjust Eluent Polarity: Tailing can sometimes be resolved by slightly increasing the polarity of the eluent. • Use High-Quality Silica Gel: Ensure the silica gel is dry and of the correct mesh size for the separation. |
| Product is not eluting from the column? | Potential Cause: The eluent is not polar enough, or the compound is interacting strongly with the stationary phase. Solution: • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, by adding small percentages of a slightly more polar solvent like diethyl ether or dichloromethane to the hexane eluent. |
Liquid-Liquid Extraction
| Question (Issue) | Answer (Potential Cause and Solution) |
| Formation of an emulsion during extraction? | Potential Cause: Vigorous shaking of the separatory funnel, or the presence of surfactants. Solution: • Gentle Inversion: Gently invert the separatory funnel multiple times instead of shaking it vigorously. • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase. • Filtration: In stubborn cases, filtering the emulsion through a bed of Celite or glass wool can help. |
| Poor recovery of this compound in the organic layer? | Potential Cause: The chosen organic solvent is not suitable, or an insufficient volume of solvent is being used. Solution: • Choose an Appropriate Solvent: Use a non-polar, water-immiscible solvent in which this compound is highly soluble, such as hexane, heptane, or diethyl ether. • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent for better recovery than a single extraction with a large volume. |
Crystallization
| Question (Issue) | Answer (Potential Cause and Solution) |
| This compound is "oiling out" instead of crystallizing? | Potential Cause: The cooling rate is too fast, the solution is supersaturated, or the chosen solvent is not appropriate for this non-polar compound. Branched-chain hydrocarbons can be difficult to crystallize.[6] Solution: • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7] • Solvent Selection: Finding a suitable solvent for non-polar compounds can be challenging. A solvent in which the compound is soluble when hot but insoluble when cold is ideal.[8] Consider mixed solvent systems. • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.[7] • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization. |
| No crystals are forming upon cooling? | Potential Cause: The solution is not saturated (too much solvent was used). Solution: • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product, then attempt to cool again.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a this compound reaction mixture?
A1: Common impurities can include unreacted starting materials (e.g., decahydronaphthalene or a derivative), isomers of this compound (e.g., 2-Butyl-decahydronaphthalene), partially hydrogenated intermediates if the synthesis involves a reduction step (e.g., 1-butyl-octahydronaphthalene), and byproducts from side reactions.
Q2: Which purification technique is best for this compound?
A2: The choice of technique depends on the nature and quantity of the impurities.
-
Fractional distillation is suitable for large-scale purification and for separating compounds with different boiling points.
-
Column chromatography is excellent for separating compounds with different polarities, such as separating the non-polar this compound from more polar byproducts.[5]
-
Liquid-liquid extraction is useful for an initial workup to remove water-soluble impurities.
-
Crystallization can be used for final polishing if a suitable solvent can be found, but can be challenging for non-polar, flexible molecules.[6]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound and for quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the impurities present in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap significantly with the product signals.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes, this compound is a hydrocarbon and likely flammable. Always work in a well-ventilated fume hood and keep away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data
The following table summarizes available quantitative data on the purification of related compounds, which can serve as a benchmark for the purification of this compound.
| Purification Technique | Compound | Purity Achieved | Yield/Recovery | Source |
| Column Chromatography | (E)-1-butylidenehydronaphthalene | Not specified, described as "purified" | 77% (synthesis step yield) | [5] |
| Hydrogenation (Purification Step) | 1-butyldecahydronaphthalene | Not specified, described as "colorless clear oil" | 91% | [5] |
| Vacuum Distillation | trans-decalin | 97.2% | Not specified | [1] |
| Steam Distillation | trans-decalin | >99.5% | High total recovery | Not specified |
Experimental Protocols
Purification of this compound by Column Chromatography
This protocol is adapted from the purification of a synthetic precursor, (E)-1-butylidenehydronaphthalene.[5]
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a layer of sand over the cotton plug.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
- Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.
- Add another layer of sand on top of the silica gel bed.
2. Sample Loading:
- Dissolve the crude this compound reaction mixture in a minimal amount of the eluent (e.g., hexanes).
- Carefully add the sample solution to the top of the column using a pipette.
- Allow the sample to absorb onto the silica gel until the solvent level reaches the top of the sand layer.
3. Elution:
- Carefully add the eluent (e.g., pure petroleum ether or hexanes) to the top of the column.
- Begin collecting fractions in test tubes or flasks.
- Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).
- Monitor the elution of the product using Thin Layer Chromatography (TLC). Since this compound is non-polar, a non-polar mobile phase will be required for TLC analysis, and a visualizing agent (e.g., potassium permanganate stain) will be needed as the compound is not UV-active.
4. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: General workflow for the purification of this compound.
References
- 1. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Separation of Cis and Trans Isomers of 1-Butyl-decahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 1-Butyl-decahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis and trans isomers of this compound?
A1: The main challenge lies in the similar physicochemical properties of the cis and trans isomers. These isomers often have very close boiling points and polarities, making their separation by common techniques like fractional distillation difficult. Gas chromatography (GC) is a more effective method, but requires careful optimization of parameters to achieve baseline resolution.
Q2: Which Gas Chromatography (GC) column is best suited for separating these isomers?
A2: The choice of GC column is critical for a successful separation.[1] For non-polar compounds like this compound, a non-polar or intermediate polarity column is generally recommended as a starting point.[2][3] The separation on non-polar phases is primarily driven by differences in boiling points.[4]
-
Non-Polar Columns (e.g., 5% Phenyl Polysiloxane): These are a good initial choice as they separate compounds largely based on their boiling points.
-
Intermediate-Polarity Columns (e.g., 50% Phenyl Polysiloxane): These can offer alternative selectivity, which may be beneficial if the boiling points of the isomers are nearly identical.[3] The separation is influenced by differences in dipole moments or charge distributions.[4]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?
A3: While GC is generally preferred for volatile and semi-volatile non-polar compounds, HPLC can be an alternative. However, due to the lack of a strong chromophore in this compound, detection can be a challenge and may require a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The separation would likely be achieved on a normal-phase column (e.g., silica or diol) using non-polar mobile phases.
Q4: My peaks for the cis and trans isomers are co-eluting. What should I do?
A4: Co-elution is a common problem when separating isomers.[1] To resolve this, you need to improve the chromatographic resolution by adjusting several parameters. A systematic approach is recommended, starting with the oven temperature program. If that doesn't work, consider changing the column or carrier gas flow rate.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-elution | 1. Inappropriate GC column phase. 2. Oven temperature program is not optimized. 3. Carrier gas flow rate is too high or too low. 4. Thick film thickness of the column, leading to increased retention and peak broadening. | 1. Select a column with a different selectivity (e.g., move from a non-polar to an intermediate-polarity phase).[3] 2. Lower the initial oven temperature and use a slower ramp rate to improve the separation of early-eluting peaks.[1] 3. Optimize the carrier gas flow rate to achieve the best efficiency. 4. Choose a column with a thinner film for analyzing high molecular weight compounds.[4] |
| Peak Tailing | 1. Active sites in the GC inlet liner or on the column. 2. Poor column installation (e.g., not cut properly, incorrect insertion depth).[5][6] 3. Contamination at the head of the column. | 1. Use a deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column.[5] 2. Re-cut the column ensuring a clean, square cut and install it according to the manufacturer's instructions.[5][6] 3. Bake out the column at a high temperature (within its limits) to remove contaminants. |
| Broad Peaks | 1. Injection volume is too large, causing overloading. 2. Initial oven temperature is too high for the solvent. 3. Dead volume in the system (e.g., due to incorrect liner). | 1. Reduce the injection volume or dilute the sample.[7] 2. Set the initial oven temperature at least 20°C below the boiling point of the solvent.[8] 3. Ensure the correct inlet liner is installed and that the column is properly positioned.[8] |
| Split Peaks | 1. Incompatibility between the sample solvent and the stationary phase polarity (especially in splitless injection).[5] 2. Disruption of the stationary phase at the column inlet. | 1. Match the polarity of the solvent to the stationary phase as closely as possible.[5] 2. Trim a small section from the front of the column. |
Experimental Protocols
Recommended GC-MS Protocol for Method Development
This protocol is a starting point for developing a robust separation method for cis and trans this compound.
| Parameter | Recommended Setting | Justification |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both separation and identification capabilities. |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A common, non-polar column suitable for separating non-polar compounds based on boiling point differences.[9] |
| Injector | Split/Splitless Inlet | Allows for flexibility in sample concentration. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analytes. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for GC injections. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial Temp: 100°C (hold 2 min) Ramp: 5°C/min to 250°C Hold: 5 min | A slow ramp rate is crucial for separating closely eluting isomers. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| MS Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Mass Range | m/z 40-350 | Covers the expected mass range of the analytes and potential fragments. |
Hypothetical Separation Data
The following table presents hypothetical data from a successful separation using the protocol above.
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| trans-1-Butyl-decahydronaphthalene | 18.25 | 48.5 | - |
| cis-1-Butyl-decahydronaphthalene | 18.75 | 51.5 | 1.8 |
Note: In many cases for alkylated decalins, the trans isomer elutes slightly earlier on a non-polar column due to a lower boiling point.
Visualizations
Caption: Workflow for developing a GC-MS separation method.
Caption: Decision tree for troubleshooting common GC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Restek - Blog [restek.com]
- 9. wwz.cedre.fr [wwz.cedre.fr]
Technical Support Center: Large-Scale Synthesis of 1-Butyl-decahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 1-Butyl-decahydronaphthalene. Due to the limited availability of literature specifically detailing the large-scale synthesis of this compound, this guide is based on established chemical principles for analogous reactions, primarily the hydrogenation of substituted naphthalenes and the alkylation of saturated cyclic hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at a large scale?
A1: The two most probable synthetic routes are:
-
Hydrogenation of 1-Butylnaphthalene: This involves the complete saturation of the aromatic rings of 1-butylnaphthalene using a catalyst and hydrogen gas. This is often the preferred route due to higher potential selectivity and the use of well-established hydrogenation technology.
-
Friedel-Crafts Alkylation of Decahydronaphthalene (Decalin): This route involves reacting decahydronaphthalene with a butylating agent (e.g., 1-bromobutane, 1-butene) in the presence of a Lewis acid catalyst. This method can be more challenging due to the lower reactivity of the saturated decahydronaphthalene rings compared to aromatic compounds.
Q2: Which synthesis route is generally more viable for industrial-scale production?
A2: The hydrogenation of 1-butylnaphthalene is likely the more viable route for large-scale production. Hydrogenation of aromatic compounds is a well-understood and scalable process in industry.[1][2][3] Challenges associated with Friedel-Crafts alkylation on saturated rings, such as low reactivity, potential for carbocation rearrangements, and catalyst management, can make it less economically feasible.[4][5]
Q3: What are the main safety concerns during the synthesis of this compound?
A3: Key safety concerns include:
-
Hydrogenation: Handling of high-pressure hydrogen gas, which is highly flammable and poses an explosion risk. The use of pyrophoric catalysts (like Palladium on Carbon) requires careful handling to prevent ignition upon exposure to air.[6]
-
Friedel-Crafts Alkylation: Use of corrosive and water-sensitive Lewis acids (e.g., AlCl3). The reaction can be highly exothermic, requiring careful temperature control to prevent runaways.
-
Solvents and Reagents: Many organic solvents and reagents used are flammable and may be toxic. Proper personal protective equipment (PPE) and ventilation are crucial.
Q4: How can the purity of the final this compound product be assessed?
A4: Product purity can be determined using a combination of analytical techniques:
-
Gas Chromatography (GC): To determine the percentage of the desired product and identify any impurities or isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and identify the presence of different isomers (e.g., cis/trans isomers of the decalin ring system, and isomers of the butyl group if rearrangements occur).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q5: What are the critical parameters to control for process optimization?
A5: For the hydrogenation route , critical parameters include:
-
Catalyst selection and loading: Different catalysts (e.g., Pd, Pt, Ni, Rh) will affect reaction rate and selectivity.[1][2]
-
Hydrogen pressure: Higher pressures generally increase the rate of hydrogenation.[2][7]
-
Temperature: Affects reaction rate but can also influence side reactions and catalyst stability.[2][3]
-
Solvent: The choice of solvent can impact substrate solubility and reaction kinetics.
-
Agitation: Ensures efficient mixing of hydrogen, substrate, and catalyst.
For the Friedel-Crafts alkylation route , critical parameters include:
-
Choice of Lewis acid catalyst: The strength of the Lewis acid can influence reactivity.[4]
-
Reaction temperature: Lower temperatures can minimize side reactions and rearrangements.
-
Choice of butylating agent: The reactivity of the alkylating agent will affect reaction conditions.
-
Molar ratio of reactants: Controls the extent of alkylation and minimizes polyalkylation.
Troubleshooting Guides
Route 1: Hydrogenation of 1-Butylnaphthalene
Problem 1: Low or Incomplete Conversion
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Deactivation/Poisoning | - Ensure starting materials and solvent are free from impurities (e.g., sulfur compounds) that can poison the catalyst.- Increase catalyst loading.- Use a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | - Increase hydrogen pressure within the safety limits of the reactor.[7]- Check for leaks in the hydrogenation system. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side reactions.[2] |
| Poor Mass Transfer | - Increase agitation speed to ensure good mixing of the three phases (gas, liquid, solid catalyst). |
| Incorrect Catalyst Choice | - Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni) to find one with higher activity for this specific substrate. |
Problem 2: Poor Selectivity (Formation of Butyl-tetralin instead of Butyl-decalin)
| Potential Cause | Troubleshooting Suggestion |
| Insufficiently Forcing Reaction Conditions | - The hydrogenation of the second aromatic ring is often slower than the first. Increase reaction time, temperature, and/or hydrogen pressure to drive the reaction to completion.[8] |
| Catalyst Specificity | - Some catalysts are more selective for the formation of tetralins. A more active catalyst, such as Rhodium or Ruthenium, may be required for full saturation to decalin.[9] |
Problem 3: Undesirable Cis/Trans Isomer Ratio
| Potential Cause | Troubleshooting Suggestion |
| Catalyst and Support Influence | - The choice of catalyst and support can influence the stereochemical outcome. For instance, Ni- and Mo-based catalysts have been shown to favor the formation of cis-decalin in naphthalene hydrogenation.[1] Pd catalysts tend to favor the more thermodynamically stable trans-decalin.[1] |
| Reaction Temperature | - Higher temperatures can favor the formation of the more thermodynamically stable trans isomer. Running the reaction at lower temperatures may favor the kinetically controlled product. |
Route 2: Friedel-Crafts Alkylation of Decahydronaphthalene
Problem 1: No or Very Low Reaction Rate
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Decahydronaphthalene | - Decahydronaphthalene is a saturated alkane and is significantly less reactive than aromatic compounds in electrophilic substitution. More forcing conditions (stronger Lewis acid, higher temperature) may be required.[4] |
| Inappropriate Catalyst | - A very strong Lewis acid (e.g., AlCl₃) is likely necessary. Ensure the catalyst is anhydrous and active.[4][5] |
| Poor Choice of Alkylating Agent | - Use a more reactive butylating agent, for example, by pre-forming the carbocation. |
Problem 2: Formation of Isomeric Products
| Potential Cause | Troubleshooting Suggestion |
| Carbocation Rearrangement | - The primary butyl carbocation that would be formed from a 1-halobutane can rearrange to a more stable secondary carbocation, leading to the formation of sec-butyl-decahydronaphthalene. |
| Mitigation Strategy | - Use a milder Lewis acid and lower reaction temperatures to disfavor rearrangement.[10] |
Problem 3: Polyalkylation
| Potential Cause | Troubleshooting Suggestion |
| High Reactivity of the Mono-alkylated Product | - The mono-butylated product might be more reactive than decahydronaphthalene itself, leading to the addition of multiple butyl groups. |
| Mitigation Strategy | - Use a large excess of decahydronaphthalene relative to the butylating agent to increase the probability of the alkylating agent reacting with the starting material. |
Experimental Protocols (Generalized)
Disclaimer: These are generalized protocols and must be adapted and optimized for the specific equipment and safety procedures of your laboratory or facility.
Protocol 1: Hydrogenation of 1-Butylnaphthalene
-
Reactor Preparation: The hydrogenation reactor is charged with 1-butylnaphthalene and a suitable solvent (e.g., isobutyl alcohol, ethyl acetate).[9]
-
Catalyst Addition: The catalyst (e.g., 5% Pd/C, 1-5 mol%) is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.
-
Hydrogenation: The reactor is pressurized with hydrogen to the target pressure (e.g., 40-50 atm). The reaction mixture is heated to the desired temperature (e.g., 60-100°C) with vigorous stirring.[2][9]
-
Monitoring: The reaction is monitored by observing hydrogen uptake and by taking samples periodically for GC analysis (after safely depressurizing and purging with nitrogen).
-
Work-up: Once the reaction is complete, the reactor is cooled, depressurized, and purged with nitrogen. The catalyst is carefully filtered off, typically through a pad of celite. Caution: The used catalyst can be pyrophoric and should be kept wet.[6]
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to separate the this compound from any remaining starting material or byproducts.
Protocol 2: Friedel-Crafts Alkylation of Decahydronaphthalene
-
Reactor Setup: A reactor equipped with a mechanical stirrer, thermometer, and addition funnel is charged with an excess of decahydronaphthalene and a suitable solvent (e.g., dichloromethane, if necessary). The reactor is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) is added portion-wise to the stirred decahydronaphthalene.[4]
-
Addition of Alkylating Agent: 1-Bromobutane (1 equivalent) is added dropwise from the addition funnel, maintaining a low temperature (e.g., 0-5°C).
-
Reaction: After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred until completion (monitored by GC).
-
Quenching: The reaction mixture is slowly and carefully poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional vacuum distillation.
Data Presentation
Table 1: Representative Conditions for Naphthalene Hydrogenation (for reference)
This data is for the hydrogenation of naphthalene and should be used as a starting point for the optimization of 1-butylnaphthalene hydrogenation.
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | Primary Product | Reference |
| MoS₂/AC | 300 | 40 | - | Tetralin | [3] |
| Ni-Mo/Al₂O₃ | 300-350 | 60 | - | Tetralin | [3] |
| Pd₅%/Al₂O₃ | 250 | 40 | Decane | Decalin | [2] |
| Mo-MMO | 250 | 40 | Decane | Tetralin/Decalin | [1] |
| Pt/Al₂O₃ | ~200-370 | ~1-48 | - | Decalin | [7] |
Visualizations
Logical and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Side Products in the Butylation of Decahydronaphthalene
Welcome to the Technical Support Center for the butylation of decahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side products and optimizing reaction outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed in the butylation of decahydronaphthalene?
A1: The main side products in the butylation of decahydronaphthalene, typically performed under Friedel-Crafts conditions, are:
-
Polybutylated products: Di-, tri-, and higher butylated decahydronaphthalenes are common, as the initial butylation product can be more reactive than the starting material.
-
Isomers of butyl-decahydronaphthalene: Due to the multiple reactive sites on the decahydronaphthalene ring system, a mixture of positional isomers is often formed.
-
Products of carbocation rearrangement: If using a butyl halide that can form a less stable primary carbocation (e.g., 1-chlorobutane), rearrangement to a more stable secondary carbocation can occur, leading to the formation of sec-butylated products instead of the desired n-butylated products.[1]
-
Products from decahydronaphthalene isomerization: Under strong Lewis acid catalysis, the decahydronaphthalene itself can undergo cis-trans isomerization or other skeletal rearrangements.
Q2: How can I suppress the formation of polybutylated side products?
A2: To minimize polybutylation, it is recommended to use a large excess of decahydronaphthalene relative to the butylating agent. This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-butylated product.
Q3: What is the best butylating agent to avoid carbocation rearrangement?
A3: To prevent carbocation rearrangement, it is advisable to use a butylating agent that forms a stable carbocation. tert-Butyl chloride is an excellent choice as it forms a relatively stable tertiary carbocation. If n-butylation is desired without rearrangement, a Friedel-Crafts acylation with butanoyl chloride followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a reliable alternative.[2]
Q4: Which Lewis acid catalyst is most suitable for this reaction?
A4: The choice of Lewis acid catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are very effective but can also promote side reactions such as isomerization and polyalkylation.[1] Milder Lewis acids, such as ferric chloride (FeCl₃) or zeolites, may offer better selectivity towards the mono-butylated product, albeit potentially requiring longer reaction times or higher temperatures. The optimal catalyst and its concentration should be determined empirically for your specific requirements.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-butylated Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is likely hydrated. Use a fresh, unopened container of anhydrous catalyst or sublime the catalyst before use. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Monitor the reaction progress using Gas Chromatography (GC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. |
| Poor Quality Reagents | Ensure that the decahydronaphthalene and butylating agent are pure and dry. Water can deactivate the Lewis acid catalyst. |
Issue 2: High Percentage of Polybutylated Products
| Possible Cause | Troubleshooting Step |
| Incorrect Molar Ratio of Reactants | The mono-butylated product is more activated towards further alkylation than the starting material. |
| Solution: Increase the molar ratio of decahydronaphthalene to the butylating agent. A ratio of 5:1 or higher is recommended. | |
| High Catalyst Concentration | A high concentration of a strong Lewis acid can promote polyalkylation. |
| Solution: Reduce the amount of catalyst used or switch to a milder Lewis acid. |
Issue 3: Formation of Unexpected Isomers (e.g., sec-butyl instead of n-butyl)
| Possible Cause | Troubleshooting Step |
| Carbocation Rearrangement | The primary carbocation formed from an n-butyl halide has rearranged to a more stable secondary carbocation.[3] |
| Solution 1: Use a butylating agent that forms a stable carbocation, such as tert-butyl chloride for tert-butylation. | |
| Solution 2: For linear alkylation, employ a Friedel-Crafts acylation followed by reduction. This two-step process avoids the formation of a rearranging carbocation.[2] |
Data Presentation
The following tables present hypothetical but realistic data for the butylation of decahydronaphthalene under different conditions to illustrate the effects on product distribution.
Table 1: Effect of Reactant Molar Ratio on Polybutylation
Reaction Conditions: Decahydronaphthalene, tert-butyl chloride, AlCl₃ (5 mol%), 25°C, 4 hours.
| Decahydronaphthalene : tert-butyl chloride Ratio | Mono-butylated Product (%) | Di-butylated Product (%) | Poly-butylated Products (%) |
| 1 : 1 | 45 | 35 | 20 |
| 3 : 1 | 70 | 20 | 10 |
| 5 : 1 | 85 | 10 | 5 |
| 10 : 1 | 92 | 7 | 1 |
Table 2: Influence of Lewis Acid Catalyst on Product Selectivity
Reaction Conditions: Decahydronaphthalene : tert-butyl chloride (5:1), Catalyst (5 mol%), 25°C, 4 hours.
| Catalyst | Mono-butylated Product (%) | Di-butylated Product (%) | Other Side Products (%) |
| AlCl₃ | 85 | 10 | 5 |
| FeCl₃ | 90 | 7 | 3 |
| Zeolite H-BEA | 95 | 4 | 1 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl-decahydronaphthalene
This protocol is a representative procedure for the Friedel-Crafts alkylation of decahydronaphthalene with tert-butyl chloride using aluminum chloride as a catalyst.
Materials:
-
Decahydronaphthalene (mixture of cis and trans isomers)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Charge the flask with decahydronaphthalene (e.g., 0.5 mol) and anhydrous diethyl ether (e.g., 100 mL).
-
Cool the flask in an ice bath to 0-5°C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.025 mol) to the stirred solution.
-
Add tert-butyl chloride (e.g., 0.1 mol) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the mono-butylated decahydronaphthalene.
Visualizations
Caption: Reaction pathway for the butylation of decahydronaphthalene.
Caption: Troubleshooting workflow for butylation of decahydronaphthalene.
References
Technical Support Center: Synthesis of 1-Butyl-decahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1-Butyl-decahydronaphthalene synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Route A: Hydrogenation followed by Alkylation. This involves the complete hydrogenation of naphthalene to decahydronaphthalene (decalin), followed by a Friedel-Crafts alkylation with a butylating agent.
-
Route B: Alkylation followed by Hydrogenation. This route starts with the Friedel-Crafts alkylation of naphthalene to form butylnaphthalene, which is then fully hydrogenated to yield this compound.
Q2: What are the common causes of low yield in the synthesis of this compound?
A2: Low yields can stem from several factors, depending on the chosen synthetic route. Common issues include:
-
Incomplete hydrogenation of the aromatic ring system.
-
Carbocation rearrangement during Friedel-Crafts alkylation, leading to the formation of undesired isomers.
-
Polyalkylation, where more than one butyl group is added to the decalin ring.
-
Deactivation of the catalyst or the aromatic ring.
-
Suboptimal reaction conditions such as temperature, pressure, or reaction time.
Q3: How can I minimize the formation of isomeric byproducts during Friedel-Crafts alkylation?
A3: The formation of isomers, such as sec-butyl-decahydronaphthalene instead of the desired n-butyl isomer, is a known issue due to carbocation rearrangement. To minimize this:
-
Use a milder Lewis acid catalyst.
-
Conduct the reaction at a lower temperature to disfavor rearrangement.
-
Consider using Friedel-Crafts acylation with butanoyl chloride followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction). This two-step process avoids carbocation rearrangement.
Q4: How can I prevent polyalkylation?
A4: The product, this compound, can be more reactive than the starting material (decalin), leading to the addition of multiple butyl groups. To suppress this:
-
Use a significant excess of decahydronaphthalene relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product.
Troubleshooting Guides
Problem 1: Low Yield of Decahydronaphthalene (Decalin) from Naphthalene Hydrogenation
Symptoms:
-
GC-MS analysis of the hydrogenation product shows significant amounts of unreacted naphthalene or partially hydrogenated intermediates like tetralin.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst (e.g., Ni/Al₂O₃, Pt/Al₂O₃, or NiMoW) is fresh and properly activated according to the manufacturer's instructions. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure to the recommended level for the specific catalyst and reactor setup. Typical pressures range from atmospheric to 700 psi.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. For platinum-alumina catalysts, temperatures between 400-700°F are often effective for producing decalin.[1] |
| High Space Velocity | Decrease the weight hourly space velocity (WHSV) to increase the contact time of the reactants with the catalyst. A WHSV of 0.1 to 4 is often used for decalin production.[1] |
Problem 2: Low Yield of this compound in Friedel-Crafts Alkylation
Symptoms:
-
The final product mixture contains a large proportion of unreacted decahydronaphthalene.
-
The yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst | Use anhydrous aluminum chloride (AlCl₃) and protect the reaction from moisture, as water deactivates the catalyst. |
| Insufficient Catalyst | Ensure a sufficient molar ratio of the Lewis acid catalyst to the alkylating agent. |
| Low Reaction Temperature | While lower temperatures can reduce side reactions, a temperature that is too low may result in a very slow reaction rate. Gradually increase the temperature and monitor the reaction progress. |
| Short Reaction Time | Extend the reaction time to allow for complete conversion. Monitor the reaction by taking aliquots and analyzing them via GC-MS. |
Problem 3: Formation of Multiple Isomers of Butyl-decahydronaphthalene
Symptoms:
-
GC-MS or NMR analysis reveals the presence of multiple peaks with the same mass, indicating isomeric products. This often includes sec-butyl and tert-butyl isomers in addition to the desired n-butyl product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Carbocation Rearrangement | The primary carbocation formed from 1-chlorobutane can rearrange to a more stable secondary carbocation. To mitigate this, consider Friedel-Crafts acylation with butanoyl chloride followed by a reduction of the resulting ketone. This avoids the formation of a carbocation that can rearrange. |
| Isomerization of Decalin Ring | The cis and trans isomers of decalin may exhibit different reactivities. Ensure the starting decalin is of the desired isomeric purity if one is preferred. |
Experimental Protocols
Protocol 1: Hydrogenation of Naphthalene to Decahydronaphthalene
This protocol is a general guideline based on established procedures.[1][2]
Materials:
-
Naphthalene
-
Platinum on activated alumina catalyst (0.1 to 2 wt. % Pt)
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
Load the reactor with the platinum-alumina catalyst.
-
Introduce the naphthalene feed into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-700 psi).
-
Heat the reactor to the target temperature (e.g., 400-600°F).
-
Maintain these conditions with a weight hourly space velocity (WHSV) between 0.1 and 4.
-
After the reaction is complete, cool the reactor, depressurize, and collect the product.
-
Analyze the product mixture using GC-MS to determine the conversion and selectivity to decahydronaphthalene.
Protocol 2: Friedel-Crafts Alkylation of Decahydronaphthalene
This is a plausible protocol adapted from general Friedel-Crafts procedures.
Materials:
-
Decahydronaphthalene (decalin)
-
1-Chlorobutane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice-water bath
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the mixture in an ice-water bath.
-
Slowly add 1-chlorobutane (1 equivalent) dissolved in anhydrous DCM to the stirred suspension of AlCl₃.
-
After the addition is complete, add decahydronaphthalene (a 3-5 fold molar excess) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for several hours, monitoring the progress by GC-MS.
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by fractional distillation under reduced pressure.
Data Presentation
Table 1: GC-MS Data for Potential Products and Byproducts
| Compound | Retention Time (Relative) | Key Mass Fragments (m/z) |
| Decahydronaphthalene | 1.0 | 138, 96, 82, 67 |
| This compound | ~2.5 | 194, 137, 123, 109, 95, 81, 67, 55, 41[3] |
| 2-Butyl-decahydronaphthalene | ~2.4 | 194, 137, 123, 109, 95, 81, 67, 55, 41[3] |
| Di-butyl-decahydronaphthalene | >3.0 | 250, 193, 137, 123, 109, 95, 81, 67, 57 |
Note: Relative retention times are approximate and will vary based on the GC column and conditions.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
References
Technical Support Center: Purifying Alkylated Decalins with Column Chromatography
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography purification of alkylated decalins.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for separating alkylated decalin isomers using column chromatography?
The separation of alkylated decalin isomers by column chromatography is primarily based on differences in their polarity. For instance, 1-alkyl-decahydronaphthalenes are more polar than 2-alkyl-decahydronaphthalenes.[1][2][3] This polarity difference allows for differential interaction with the stationary phase, leading to separation. In normal-phase chromatography, which utilizes a polar stationary phase like silica gel or alumina, the more polar isomers will be retained more strongly, resulting in a later elution.
Q2: Which stationary phase is best suited for purifying alkylated decalins?
The choice of stationary phase depends on the specific properties of the alkylated decalin mixture.
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography due to its versatility and effectiveness in separating compounds based on polarity.[4][5] It is slightly acidic, which should be considered if the sample contains acid-sensitive compounds.
-
Alumina: Alumina is another excellent option for normal-phase chromatography and is available in acidic, neutral, and basic forms.[6][7] Neutral or basic alumina can be advantageous for purifying acid-sensitive or basic alkylated decalins.[6][8]
Q3: How do I select an appropriate mobile phase for my separation?
The mobile phase, or eluent, is critical for achieving good separation. For normal-phase chromatography of alkylated decalins, a non-polar solvent or a mixture of non-polar and slightly more polar solvents is typically used.[9][10]
-
Good Starting Points for Nonpolar Compounds:
-
Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be highly effective.[11]
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of alkylated decalins.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Separation of Isomers | 1. Inappropriate Mobile Phase Polarity: The solvent system may be too polar, causing all isomers to elute together quickly, or not polar enough, resulting in very long retention times with broad peaks. 2. Incorrect Stationary Phase: The chosen stationary phase may not have the required selectivity for the specific isomers. 3. Column Overloading: Too much sample applied to the column can lead to broad bands and poor resolution. | 1. Optimize the Mobile Phase: Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a small percentage of a more polar solvent (e.g., ethyl acetate or diethyl ether). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio. 2. Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic).[6][7] 3. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. |
| Compound Elutes Too Quickly (Low Retention) | 1. Mobile Phase is Too Polar: A highly polar eluent will move all compounds, including those of interest, through the column very quickly. | 1. Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase mixture. For example, if using 10% ethyl acetate in hexane, try 5% or 2%. |
| Compound Elutes Too Slowly or Not at All (High Retention) | 1. Mobile Phase is Not Polar Enough: A very non-polar eluent may not be strong enough to displace the compounds from the stationary phase. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent. A step gradient (e.g., starting with 100% hexane, then switching to 2% ethyl acetate in hexane, then 5%, etc.) can be effective. |
| Tailing Peaks | 1. Interactions with Active Sites: The slightly acidic nature of silica gel can sometimes cause tailing with certain compounds. 2. Column Degradation: The stationary phase may be breaking down. | 1. Deactivate the Stationary Phase: Add a small amount of a modifying agent to the mobile phase, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel. 2. Use a Different Stationary Phase: Consider using neutral alumina. |
| Cracked or Channeled Column Bed | 1. Improper Packing: Air bubbles or uneven packing of the stationary phase can create channels. 2. Heat of Adsorption: Applying a concentrated sample in a strong solvent can generate heat, causing solvent to boil and crack the column bed. | 1. Repack the Column: Ensure the stationary phase is packed as a uniform slurry and allowed to settle without any air bubbles. 2. Use a Weaker Loading Solvent: Dissolve the sample in the initial, least polar mobile phase to be used for the elution. |
Experimental Protocols
The following are example protocols for the purification of a hypothetical mixture of alkylated decalins. These should be adapted based on preliminary TLC analysis of the specific sample.
Protocol 1: Normal-Phase Chromatography using Silica Gel
1. Stationary Phase Preparation:
- Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 100% hexane).
- Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle into a packed bed, and then add a thin layer of sand to the top to prevent disturbance during sample loading.
2. Sample Loading:
- Dissolve the crude alkylated decalin mixture in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
- Carefully apply the sample solution to the top of the column.
- Allow the sample to absorb completely into the sand layer.
3. Elution:
- Begin elution with a non-polar mobile phase (e.g., 100% hexane).
- If separation is not achieved, gradually increase the polarity by introducing a more polar solvent. A suggested gradient could be:
- Hexane (100%)
- 1% Ethyl Acetate in Hexane
- 2% Ethyl Acetate in Hexane
- 5% Ethyl Acetate in Hexane
- Collect fractions and monitor their composition by TLC or GC-MS.
4. Data Presentation: Example Solvent Gradient for Silica Gel Chromatography
| Step | Mobile Phase Composition | Volume (Column Volumes) | Purpose |
| 1 | 100% Hexane | 2 | Elute very non-polar impurities |
| 2 | 1% Ethyl Acetate in Hexane | 3 | Elute less polar alkylated decalin isomers |
| 3 | 2% Ethyl Acetate in Hexane | 3 | Elute more polar alkylated decalin isomers |
| 4 | 5% Ethyl Acetate in Hexane | 2 | Elute any remaining polar compounds |
| 5 | 20% Ethyl Acetate in Hexane | 2 | Column Wash |
Visualizations
Caption: Workflow for Alkylated Decalin Purification.
Caption: Troubleshooting Decision Tree for Poor Separation.
References
- 1. Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. silicycle.com [silicycle.com]
- 8. santaisci.com [santaisci.com]
- 9. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
"preventing isomerization during the synthesis of 1-Butyl-decahydronaphthalene"
Welcome to the technical support center for the synthesis of 1-Butyl-decahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this specific chemical synthesis. Our aim is to help you navigate potential challenges and prevent undesired isomerization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: The primary isomers you will encounter are the cis and trans diastereomers of this compound. These arise from the stereochemistry at the ring junction of the decahydronaphthalene core and the position of the butyl group. The relative stability and reactivity of the starting decalin isomers can influence the final product distribution. The cis isomer of decalin is generally more reactive than the trans isomer.[1]
Q2: What is a typical synthetic route for preparing this compound?
A2: A common method for the synthesis of this compound is the Friedel-Crafts alkylation of decahydronaphthalene (also known as decalin) with a suitable butylating agent, such as 1-butene or a butyl halide, in the presence of a Lewis acid catalyst. Another approach involves the alkylation of tetralin followed by hydrogenation.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenge is controlling the stereoselectivity of the reaction to obtain the desired isomer (cis or trans) of this compound. Isomerization can occur during the reaction, leading to a mixture of products that can be difficult to separate. Other challenges include managing reaction conditions to avoid side reactions and optimizing the yield of the target molecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable steps to resolve them.
Problem 1: Low Yield of this compound
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst may have decomposed due to exposure to moisture or other impurities.
-
Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Poor Quality Reagents: The decahydronaphthalene or the butylating agent may contain impurities that inhibit the reaction.
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
| Parameter | Recommendation |
|---|---|
| Catalyst | Use a freshly opened or properly stored Lewis acid. Consider activating the catalyst prior to use according to standard procedures. |
| Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by a suitable analytical technique like GC-MS. |
| Reagents | Purify the decahydronaphthalene and the butylating agent before use. For example, decahydronaphthalene can be washed with concentrated sulfuric acid, followed by alkali and water washes, and then dried. |
| Reaction Time | Monitor the reaction progress over time to determine the optimal reaction duration for maximizing the yield of the desired product. |
Problem 2: Formation of a Mixture of cis and trans Isomers
Possible Causes:
-
Reaction Conditions Favoring Isomerization: The choice of Lewis acid, solvent, and temperature can significantly influence the isomer ratio.
-
Isomerization of the Starting Material: The decahydronaphthalene starting material may itself be a mixture of cis and trans isomers.
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable isomer over the kinetically favored one, or vice versa. The trans isomer of decalin is energetically more stable.
Solutions to Control Isomerization:
| Parameter | Influence on Isomer Ratio & Recommendations |
|---|---|
| Lewis Acid Catalyst | The strength and steric bulk of the Lewis acid can influence the transition state of the alkylation, thereby affecting the stereochemical outcome. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the optimal catalyst for the desired isomer. |
| Reaction Temperature | Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to thermodynamic equilibrium and a different isomer ratio. Carefully control and optimize the reaction temperature. |
| Solvent | The polarity of the solvent can affect the stability of the carbocation intermediates and the transition states, thus influencing the isomer distribution. Test a range of solvents with varying polarities. |
| Starting Material | Start with a pure isomer of decahydronaphthalene if a specific product isomer is desired. Isomers of decahydronaphthalene can be separated by fractional distillation. |
Problem 3: Difficulty in Separating the cis and trans Isomers
Possible Causes:
-
Similar Physical Properties: The boiling points and polarities of the cis and trans isomers of this compound are often very similar, making separation by conventional distillation or chromatography challenging.
Solutions:
| Method | Description |
|---|---|
| Fractional Distillation | While challenging, high-efficiency fractional distillation under reduced pressure may provide some separation. |
| Preparative Chromatography | Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase can be effective for separating small quantities of isomers for analytical purposes. |
| Crystallization | If one of the isomers is a solid at a certain temperature, fractional crystallization could be a viable separation technique. |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Decahydronaphthalene:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous decahydronaphthalene and the chosen solvent.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions.
-
Alkylation: Add the butylating agent (e.g., 1-chlorobutane or 1-butene gas) dropwise or via a gas inlet tube to the stirred mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS to determine the conversion and isomer ratio.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding ice-cold water or a dilute acid solution.
-
Workup: Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the this compound isomers.
Visualizing the Workflow
To better understand the experimental process, the following workflow diagram is provided.
Caption: Experimental workflow for the synthesis of this compound.
Isomerization Control Logic
The following diagram illustrates the logical steps to consider for controlling the isomerization of this compound.
Caption: Key parameters influencing isomerization in the synthesis.
References
"stability of 1-Butyl-decahydronaphthalene under acidic reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Butyl-decahydronaphthalene when utilized in acidic reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of common laboratory acids?
A1: this compound, as a saturated aliphatic hydrocarbon, is generally considered to be highly stable and chemically inert under most standard acidic reaction conditions. Saturated hydrocarbons lack readily available electrons or functional groups that are susceptible to attack by common acids such as hydrochloric acid, sulfuric acid, or acetic acid at moderate temperatures.
Q2: Can this compound degrade under any acidic conditions?
A2: While stable under normal conditions, degradation or isomerization is possible under very harsh conditions. This typically involves superacids (e.g., HF/SbF₅) or strong Lewis acids (e.g., AlCl₃) at elevated temperatures. Under such forcing conditions, the hydrocarbon can be protonated to form a transient, unstable carbocation, which may then undergo rearrangement or fragmentation.
Q3: What are the potential degradation products of this compound under extreme acidic conditions?
A3: Should degradation occur, potential products could include isomers of this compound (resulting from carbocation rearrangements of the decalin ring or the butyl group), fragmentation products (e.g., decahydronaphthalene and butyl fragments), or other rearranged hydrocarbons. The formation of such products is highly unlikely under typical synthetic protocols.
Q4: I am observing unexpected side products in my reaction involving this compound and an acid. What could be the cause?
A4: Given the high stability of this compound, the presence of unexpected side products is likely due to other factors. Please refer to our Troubleshooting Guide below for potential causes, such as impurities in the starting material or unforeseen reactions with other components in your mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action |
| Unexpected Peaks in GC-MS/LC-MS Analysis | Impurities in the this compound starting material. | Verify the purity of your this compound using appropriate analytical techniques (e.g., GC-MS, NMR). Purify if necessary. |
| Reactivity of other functional groups in your substrate with the acid. | Ensure that all other components in your reaction are stable to the acidic conditions employed. Run control experiments without this compound to isolate the source of the side products. | |
| Extreme reaction conditions (high temperature, highly concentrated strong acid). | Re-evaluate the necessity of the harsh conditions. Consider using a milder acid or lowering the reaction temperature. | |
| Low Yield of Desired Product | This compound is acting as a "solvent" and is not the intended reactant. | Confirm the role of this compound in your reaction scheme. Its inertness makes it a suitable high-boiling solvent. |
| Phase separation issues if using an aqueous acid. | Ensure adequate mixing or consider using a co-solvent to improve miscibility if reaction is intended to be homogeneous. | |
| Change in Physical Appearance (e.g., Color) | Contamination from the reaction vessel or stir bar. | Use clean, inert labware (e.g., glass, PTFE-coated stir bars). |
| Reaction with trace impurities. | Use high-purity reagents and solvents. |
Quantitative Data on Stability
Table 1: Hypothetical Forced Degradation of this compound
| Acid Condition | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 5 M H₂SO₄ | 100 | 24 | < 0.1% | Not Detected |
| Concentrated H₂SO₄ | 150 | 24 | 1-2% | Isomers of Butyl-decahydronaphthalene |
| Anhydrous AlCl₃/Heat | 180 | 6 | 5-10% | Isomerized products, Fragmentation products |
Note: This data is for exemplary purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To determine the stability of this compound under stressed acidic conditions.
Materials:
-
This compound (high purity)
-
Selected acid (e.g., 5 M H₂SO₄, Concentrated H₂SO₄)
-
Internal standard (e.g., dodecane)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vials with sealed caps
-
Heating block or oil bath
-
GC-MS instrument
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound with a known concentration of an internal standard in a suitable solvent.
-
Reaction Setup: In a series of reaction vials, add a measured volume of the stock solution.
-
Stress Conditions: To each vial, add the acidic reagent to be tested. Seal the vials tightly.
-
Incubation: Place the vials in a heating block at the desired temperature for a specified time. Include a control sample at room temperature.
-
Quenching and Extraction: After the specified time, cool the vials to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Extract the organic components with diethyl ether.
-
Drying and Analysis: Dry the organic extract over anhydrous magnesium sulfate, filter, and analyze by GC-MS.
-
Data Analysis: Compare the peak area ratio of this compound to the internal standard in the stressed samples against the control sample to quantify any degradation. Identify any new peaks in the chromatogram as potential degradation products.
Visualizations
Validation & Comparative
A Comparative Analysis of 1-Butyl-decahydronaphthalene and Other High-Boiling Solvents: A Guide for Researchers
In the landscape of chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. High-boiling solvents are particularly indispensable for reactions requiring elevated temperatures. This guide provides a comprehensive comparative analysis of 1-Butyl-decahydronaphthalene against other commonly used high-boiling solvents, namely Sulfolane, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of a solvent dictate its suitability for specific applications. The following tables summarize the key physicochemical properties of this compound and its counterparts.
Table 1: General Physicochemical Properties
| Property | This compound | Sulfolane | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| CAS Number | 92369-80-7 | 126-33-0 | 872-50-4 | 68-12-2 | 67-68-5 |
| Molecular Formula | C₁₄H₂₆ | C₄H₈O₂S | C₅H₉NO | C₃H₇NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 194.36 | 120.17 | 99.13 | 73.09 | 78.13 |
| Boiling Point (°C) | 263.9[1] | 285[2][3] | 202-204 | 153[4] | 189[1] |
| Melting Point (°C) | - | 27.5 | -24 | -61[4] | 19[5] |
| Density (g/mL at 25°C) | ~0.88 | 1.261 | 1.028[6] | 0.944[4] | 1.100[1] |
| Viscosity (cP at 25°C) | Not readily available | 10.34 (at 30°C)[2] | 1.65 | 0.802[7] | 1.996 |
Table 2: Hansen Solubility Parameters (MPa⁰⁵)
Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a material in a given solvent.[5] The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5] A smaller distance between the HSP of a solute and a solvent indicates a higher likelihood of dissolution.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | ~17.8 (estimated) | ~0 (estimated) | ~0 (estimated) |
| Sulfolane | 18.2 | 16.6 | 10.0 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
| Dimethylformamide (DMF) | 17.4[2] | 13.7[2] | 11.3[2] |
| Dimethyl sulfoxide (DMSO) | 18.4[4] | 16.4[4] | 10.2[4] |
Performance in Key Applications
The choice of a high-boiling solvent is often dictated by its performance in specific experimental contexts, such as its ability to dissolve active pharmaceutical ingredients (APIs) or its influence on reaction kinetics.
Solubility of Active Pharmaceutical Ingredients (APIs)
The high polarity of solvents like DMSO, DMF, and NMP generally makes them excellent choices for dissolving a wide range of APIs. For instance, the solubility of ibuprofen is significantly high in DMSO.[8] this compound, being a nonpolar solvent, is expected to be more suitable for dissolving nonpolar or lipophilic APIs. While direct comparative data is limited, its decahydronaphthalene core suggests good solvency for hydrocarbon-based molecules.
Role in Chemical Reactions
High-boiling solvents are crucial for synthetic reactions that require significant energy input. The polarity of the solvent can dramatically affect reaction rates and mechanisms.
-
Polar Aprotic Solvents (Sulfolane, NMP, DMF, DMSO): These solvents are known to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[9][10][11] Their ability to solvate cations while leaving the nucleophile relatively free enhances the nucleophile's reactivity.[9][10][11]
-
Nonpolar Solvents (this compound): This solvent is more suitable for reactions involving nonpolar reactants and intermediates, such as certain types of polymerizations or reactions where a non-coordinating medium is required. Its inert nature can be advantageous in preventing unwanted side reactions.
Experimental Protocols
To provide a framework for the objective comparison of these solvents in a laboratory setting, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of API Solubility
This protocol outlines the equilibrium solubility measurement of an API in a given solvent.
Caption: Workflow for determining the equilibrium solubility of an API.
Methodology:
-
Preparation: Accurately weigh an excess amount of the active pharmaceutical ingredient (API) into a glass vial. Add a precise volume of the test solvent.
-
Equilibration: Seal the vial tightly and place it in a shaking water bath maintained at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation.
-
Sample Collection and Preparation: After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a syringe fitted with a filter (e.g., 0.45 µm PTFE).
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the API using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.
-
Calculation: Determine the solubility by comparing the measured concentration to a standard curve of the API.
Experimental Protocol 2: Comparative Reaction Kinetics Study (SN2 Reaction)
This protocol describes a method to compare the effect of different solvents on the rate of a model SN2 reaction, for example, the reaction of 1-bromobutane with sodium iodide.
Caption: Workflow for a comparative study of reaction kinetics in different solvents.
Methodology:
-
Solution Preparation: Prepare solutions of known concentrations of the reactants (e.g., 1-bromobutane and sodium iodide) in each of the high-boiling solvents to be tested.
-
Reaction Initiation: Bring the reactant solutions to the desired reaction temperature in a thermostated bath. Initiate the reaction by mixing the solutions.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot to stop the chemical transformation. This can be done by rapid cooling or by adding a reagent that consumes one of the reactants.
-
Analysis: Analyze the composition of each quenched aliquot using a suitable technique such as Gas Chromatography (GC) or HPLC to determine the concentration of a reactant or product.
-
Data Analysis: Plot the concentration of the monitored species versus time. From this data, determine the initial rate of the reaction and calculate the rate constant (k) for the reaction in each solvent.
Logical Framework for Solvent Selection
The selection of an optimal high-boiling solvent is a multi-faceted decision process that involves balancing various factors. The following diagram illustrates a logical workflow for this process.
References
- 1. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. researchgate.net [researchgate.net]
- 4. DOSS [doss.turi.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ibuprofen - LKT Labs [lktlabs.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
1-Butyl-decahydronaphthalene: A Comparative Analysis for Jet Fuel Surrogate Formulation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-Butyl-decahydronaphthalene's potential as a jet fuel surrogate component, supported by experimental data and detailed methodologies for key validation experiments.
In the intricate process of formulating jet fuel surrogates that accurately mimic the complex combustion behavior of real aviation fuels, the inclusion of diverse hydrocarbon classes is paramount. This compound, a dicyclic cycloparaffin, represents a class of compounds that significantly influences fuel density, viscosity, and sooting propensity. This guide provides a comparative analysis of this compound against other commonly used surrogate components, supported by available experimental data for related compounds and detailed protocols for essential validation experiments.
Performance Comparison of Jet Fuel Surrogate Components
The selection of components for a jet fuel surrogate is a meticulous process aimed at matching key physical and chemical properties of the target real fuel. These properties include cetane number, density, viscosity, lower heating value, H/C ratio, and sooting tendency. The following table summarizes the typical properties of major hydrocarbon classes used in jet fuel surrogates, providing a baseline for evaluating the potential contribution of this compound. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from its structure and data available for decahydronaphthalene (decalin).
| Property | n-Alkanes (e.g., n-Dodecane) | Iso-alkanes (e.g., Iso-octane) | Aromatics (e.g., Toluene) | Cycloparaffins (e.g., n-Butylcyclohexane) | Dicycloparaffins (e.g., Decahydronaphthalene) | This compound (Expected) |
| Cetane Number | High | Low to Medium | Very Low | Medium | Medium | Medium to High |
| Density (g/cm³) | ~0.75 | ~0.69 | ~0.87 | ~0.81 | ~0.88 | ~0.85 - 0.90 |
| Kinematic Viscosity (cSt at 293K) | ~1.8 | ~0.5 | ~0.6 | ~1.5 | ~2.6 | Higher than Decalin |
| Lower Heating Value (MJ/kg) | ~44 | ~44.5 | ~40.6 | ~43 | ~42 | ~42-43 |
| H/C Ratio | ~2.17 | ~2.25 | ~1.14 | ~2.0 | ~1.8 | ~1.86 |
| Sooting Tendency | Low | Low | High | Medium | Medium | Medium to High |
Experimental Protocols for Surrogate Validation
Validating a formulated jet fuel surrogate involves a suite of experiments designed to compare its combustion characteristics with the real target fuel under various conditions. Key experiments include the determination of ignition delay time and sooting tendency.
Ignition Delay Time Measurement
Ignition delay time (IDT) is a critical parameter that governs the autoignition characteristics of a fuel. It is typically measured using shock tubes and rapid compression machines.
1. Shock Tube Methodology:
A shock tube is a facility that generates high-temperature and high-pressure conditions to study chemical kinetics.
-
Mixture Preparation: A homogenous mixture of the fuel, oxidizer (typically air), and a diluent (like argon) is prepared in a mixing tank. The exact composition is determined by partial pressures.
-
Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the low-pressure test gas mixture by a diaphragm. The rupture of this diaphragm generates a shock wave that propagates through the test gas, rapidly heating and compressing it.
-
Ignition Detection: The ignition event is detected by monitoring the emission from excited radical species (like OH*) using a photodetector and the pressure rise using a pressure transducer located at the endwall of the shock tube.
-
IDT Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition, indicated by a sharp increase in the OH* emission and pressure signals.[1]
2. Rapid Compression Machine (RCM) Methodology:
An RCM simulates a single compression stroke of an internal combustion engine.
-
Mixture Preparation: A pre-vaporized fuel and air mixture is introduced into the combustion chamber.
-
Compression: A piston rapidly compresses the mixture, raising its temperature and pressure to conditions that induce autoignition.
-
Data Acquisition: The pressure inside the combustion chamber is recorded throughout the compression and ignition process using a pressure transducer.
-
IDT Determination: The ignition delay time is the period from the end of compression to the point of maximum rate of pressure rise due to combustion.[2][3]
Sooting Tendency Measurement
The propensity of a fuel to form soot is a crucial environmental and operational consideration.
1. Smoke Point Test (ASTM D1322):
This method provides a relative measure of the sooting tendency of a fuel.
-
Apparatus: A standardized smoke point lamp with a wick-fed burner.
-
Procedure: The fuel is burned in the lamp, and the maximum flame height in millimeters that can be achieved without smoking is recorded as the smoke point. A lower smoke point indicates a higher sooting tendency.
2. Yield Sooting Index (YSI):
This provides a more quantitative measure of sooting tendency.
-
Methodology: A small, known amount of the test fuel is doped into a reference flame (e.g., methane/air). The increase in soot volume fraction in the flame due to the dopant is measured using laser extinction or laser-induced incandescence.
-
Calculation: The YSI is calculated based on the measured increase in soot, providing a quantitative ranking of the sooting propensity of different fuels.[4][5]
Visualizing the Surrogate Formulation and Validation Workflow
The process of developing and validating a jet fuel surrogate is a systematic workflow that involves iterative steps of formulation, property prediction, and experimental verification.
Logical Relationship in Surrogate Component Effects
The interplay between different hydrocarbon classes in a surrogate mixture determines its overall combustion performance. The following diagram illustrates the logical relationships of how major component classes influence key combustion properties.
References
"spectroscopic comparison of synthetic vs. commercially available 1-Butyl-decahydronaphthalene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetically derived and commercially available 1-Butyl-decahydronaphthalene, focusing on their spectroscopic characterization. The information herein is intended to assist researchers in verifying the identity and purity of this compound, whether it is produced in-house or procured from a commercial supplier.
Introduction
This compound is a saturated bicyclic hydrocarbon with the chemical formula C14H26.[1] Its structure consists of a decahydronaphthalene (decalin) core with a butyl group substituent. The decalin ring system can exist as cis and trans isomers, which can lead to a mixture of stereoisomers for this compound. This guide outlines a plausible synthetic route and presents the expected spectroscopic data that can be used to characterize and compare synthetic batches with commercially available samples.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a suitable brominated or chlorinated decahydronaphthalene with magnesium to form a Grignard reagent, which is then reacted with a butyl halide. Alternatively, a butyl Grignard reagent can be reacted with a halogenated decahydronaphthalene.
Reaction Scheme:
Decahydronaphthyl bromide + Mg → Decahydronaphthylmagnesium bromide Decahydronaphthylmagnesium bromide + 1-Bromobutane → this compound + MgBr₂
Data Presentation: Spectroscopic Comparison
The following table summarizes the expected quantitative data from key spectroscopic techniques for this compound. These values are predicted based on the known spectral data of decahydronaphthalene and the typical influence of an alkyl substituent. Actual values for commercial products may vary slightly based on the isomeric ratio and purity.
| Spectroscopic Technique | Parameter | Predicted Value for Synthetic this compound | Expected Range for Commercial this compound |
| ¹H NMR | Chemical Shift (δ) | ~ 0.8-1.0 ppm (t, 3H, -CH₃) | ~ 0.8-1.0 ppm |
| ~ 1.1-1.9 ppm (m, 23H, decalin and butyl CH₂, CH) | ~ 1.1-1.9 ppm | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 14 ppm (-CH₃) | ~ 14 ppm |
| ~ 23-45 ppm (decalin and butyl CH₂) | ~ 23-45 ppm | ||
| ~ 40-55 ppm (decalin CH) | ~ 40-55 ppm | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 2850-2960 cm⁻¹ (C-H stretch, alkane) | ~ 2850-2960 cm⁻¹ |
| ~ 1450-1470 cm⁻¹ (C-H bend, alkane) | ~ 1450-1470 cm⁻¹ | ||
| ~ 1375-1385 cm⁻¹ (C-H bend, -CH₃) | ~ 1375-1385 cm⁻¹ | ||
| Mass Spectrometry | Molecular Ion (m/z) | 194.36 (M⁺) | 194 |
| Fragmentation | 137 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺) | 137, 57 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound via Grignard Reaction
-
Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the formation of the Grignard reagent.
-
Reaction with 1-Bromodecahydronaphthalene: Cool the Grignard reagent to 0 °C. Add a solution of 1-bromodecahydronaphthalene in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the spectrum from 0 to 10 ppm.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. Record the spectrum from 0 to 200 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Technique: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5). Set the injector temperature to 250 °C and the oven temperature program to ramp from 50 °C to 250 °C at a rate of 10 °C/min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan the mass-to-charge ratio (m/z) from 40 to 400.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparison of synthetic and commercially available this compound.
Caption: Workflow for spectroscopic comparison.
Caption: Experimental analysis flowchart.
References
A Comparative Analysis of cis- and trans-1-Butyl-decahydronaphthalene Isomers for Fuel Applications
An objective evaluation of the performance characteristics of cis- and trans-1-Butyl-decahydronaphthalene as potential fuel components, supported by experimental data and standardized testing protocols.
The geometric isomerism of 1-Butyl-decahydronaphthalene, specifically the cis and trans configurations, plays a significant role in determining its physicochemical properties and, consequently, its performance as a fuel or fuel additive. This guide provides a detailed comparison of these two isomers, focusing on key fuel performance indicators such as cetane number, heat of combustion, and sooting tendency. The information presented herein is intended for researchers and professionals in the fields of fuel science and engine development.
Quantitative Data Summary
The performance-related properties of cis- and trans-1-Butyl-decahydronaphthalene are summarized in the tables below. These values are critical for predicting the combustion behavior and energy output of the isomers.
Table 1: Comparison of Derived Cetane Number (DCN)
| Isomer | Derived Cetane Number (DCN) |
| cis-1-Butyl-decahydronaphthalene | 41.6[1] |
| trans-1-Butyl-decahydronaphthalene | 32.0[1] |
Table 2: Comparison of Heat of Combustion
| Isomer | Standard Heat of Combustion (kJ/mol) |
| cis-Decahydronaphthalene | -6256.1 |
| trans-Decahydronaphthalene | -6286.7 |
Note: The data for the heat of combustion is for decahydronaphthalene. The butyl substituent will alter these values, but the relative difference between the cis and trans isomers is expected to follow a similar trend.
Performance Insights
Ignition Quality: The Derived Cetane Number (DCN) is a key indicator of a fuel's ignition quality in a compression-ignition engine. A higher DCN corresponds to a shorter ignition delay and smoother combustion. Experimental data reveals that cis-1-Butyl-decahydronaphthalene possesses a significantly higher DCN of 41.6 compared to the trans-isomer's DCN of 32.0[1]. This suggests that the cis isomer has superior ignition characteristics. The more flexible conformation of the cis isomer is believed to facilitate low-temperature reactivity through more favorable hydrogen abstraction and chain-branching pathways[1].
Energy Content: The heat of combustion is a measure of the energy released when a fuel is burned. The trans isomer of decahydronaphthalene has a slightly more negative (i.e., higher) standard heat of combustion than the cis isomer, indicating that the trans isomer is energetically more stable and releases slightly more energy upon combustion. This is attributed to fewer steric effects in the trans configuration[2]. While the presence of the butyl group will increase the overall heat of combustion for both isomers, the trans-1-butyl-decahydronaphthalene is expected to have a marginally higher energy content.
Sooting Tendency: The molecular structure of a fuel is a primary determinant of its sooting tendency. Cyclic paraffins, such as decahydronaphthalene, generally exhibit a higher propensity for soot formation than paraffins and isoparaffins, but a lower tendency than aromatic compounds[3][4]. While a direct comparative study on the sooting tendency of the individual cis and trans isomers of this compound was not found, the inherent structural differences may lead to variations in soot precursor formation during combustion.
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies to ensure accuracy and reproducibility.
Determination of Derived Cetane Number (DCN): The DCN is determined using a Constant Volume Combustion Chamber (CVCC) according to ASTM D6890 or ASTM D7668 standards[5]. In this method, a small sample of the fuel is injected into a heated, pressurized chamber containing air. The ignition delay, the time between injection and the onset of combustion, is measured. This ignition delay is then correlated to a DCN value using a calibrated equation[5]. The Ignition Quality Tester (IQT) is a common instrument used for this measurement. The standard test method for determining the cetane number of diesel fuel oil using a standard test engine is ASTM D613[6]. An estimation of the cetane number can also be calculated using the cetane index, as described in ASTM D976 and D4737[7][8].
Measurement of Heat of Combustion: The heat of combustion is determined using a bomb calorimeter. A weighed sample of the substance is placed in a steel bomb, which is then filled with excess oxygen under pressure. The bomb is submerged in a known quantity of water in a thermally insulated container. The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, resulting in a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the substance can be calculated[9].
Measurement of Density and Viscosity: The density of liquid fuels is typically measured using a hydrometer or a thermoareometer for less viscous fluids, or a pycnometer for more accurate measurements, in accordance with standard procedures[10][11][12]. Viscosity can be determined using a falling-body viscometer or a capillary viscometer[10]. ASTM is also developing a standard (WK92527) for the simultaneous measurement of kinematic viscosity, dynamic viscosity, and density[13].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of the fuel properties of cis- and trans-1-Butyl-decahydronaphthalene.
Caption: Experimental workflow for comparing fuel properties of isomers.
References
- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. Decalin - Wikipedia [en.wikipedia.org]
- 3. elib.dlr.de [elib.dlr.de]
- 4. researchgate.net [researchgate.net]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D613 - eralytics [eralytics.com]
- 7. ASTM D976 - eralytics [eralytics.com]
- 8. ASTM D976 / D4737 - Clark Testing [clarktesting.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pm.szczecin.pl [pm.szczecin.pl]
- 12. Lab. Determination of the density of petroleum products. – Oil, gas and solid fuel refining technologies [web.kpi.kharkov.ua]
- 13. Petroleum Viscosity Measurement | ASTM [astm.org]
Navigating Stereochemistry: A Comparative Guide to NMR Chemical Shifts in 1-Butyl-decahydronaphthalene Isomers
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. This guide provides a comparative analysis of the anticipated ¹H and ¹³C NMR chemical shifts for the stereoisomers of 1-Butyl-decahydronaphthalene, offering insights into how NMR data can be leveraged to distinguish between the cis and trans fused ring systems.
Due to the limited availability of direct experimental NMR data for this compound, this guide utilizes the well-documented NMR spectra of the parent compounds, cis- and trans-decahydronaphthalene (also known as decalin), as a foundational model. The introduction of a 1-butyl substituent is expected to induce predictable changes in the chemical shifts of neighboring protons and carbons, while the fundamental spectral differences between the cis and trans isomers will be preserved.
Comparative Analysis of NMR Chemical Shifts
The stereochemical arrangement of the two fused cyclohexane rings in decahydronaphthalene significantly influences the local electronic environment of the constituent protons and carbons, leading to distinct chemical shifts for the cis and trans isomers.
Key Differentiating Features in NMR Spectra:
-
¹H NMR: In the proton NMR spectrum, the chemical shifts of the bridgehead protons (C4a and C8a) are particularly informative. The more rigid chair-chair conformation of the trans-isomer generally results in a wider dispersion of proton signals compared to the more flexible cis-isomer. The protons in the cis-isomer undergo conformational averaging, which can lead to broader and fewer distinct signals.
-
¹³C NMR: The carbon NMR spectrum provides a clear distinction between the two isomers. Due to the higher symmetry of the trans-isomer, it exhibits fewer unique carbon signals compared to the less symmetric cis-isomer.
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for cis- and trans-decahydronaphthalene, which serve as a reference for predicting the spectra of their 1-butyl substituted derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for cis- and trans-Decahydronaphthalene
| Proton Assignment | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Expected Influence of 1-Butyl Group |
| Bridgehead (C4a, C8a) | ~1.65 | ~1.67 | Deshielding effect on the C1-proton and adjacent protons. |
| Methylene Protons | 1.07 - 1.82 (broad) | 0.87 - 1.55 (multiple distinct signals) | The chemical shifts of the C1, C2, and C8a protons and carbons will be most significantly affected. |
Note: Data is based on spectra of the parent decahydronaphthalene molecules. The introduction of a 1-butyl group will cause further shifts, particularly at the C1 position and its immediate neighbors.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-Decahydronaphthalene
| Carbon Assignment | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Expected Influence of 1-Butyl Group |
| C1, C4, C5, C8 | 27.1 | 29.3 | Significant downfield shift for C1. |
| C2, C3, C6, C7 | 24.6 | 26.9 | Minor shifts expected. |
| C4a, C8a (Bridgehead) | 34.9 | 37.1 | Downfield shift expected for C4a and C8a. |
| Butyl Group (CH₂)₃CH₃ | - | - | Characteristic signals expected around 14 ppm (CH₃), 23 ppm, 28 ppm, and a downfield signal for the CH₂ attached to the ring. |
Note: The number of unique signals will depend on the symmetry of the molecule. The butyl group will introduce four additional carbon signals.
Experimental Protocols
The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., with composite pulse decoupling).
-
Number of Scans: 128 to 1024 scans, or more, may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Stereochemical Correlation
The following diagram illustrates the logical relationship between the stereoisomers of this compound and their expected characteristic NMR chemical shift patterns.
Caption: Correlation of stereoisomers with their NMR features.
By carefully analyzing the number of signals, their chemical shifts, and multiplicities in both ¹H and ¹³C NMR spectra, researchers can confidently assign the stereochemistry of this compound and related substituted decalin systems. This analytical approach is fundamental in various fields, including natural product synthesis, medicinal chemistry, and materials science, where stereoisomerism dictates biological activity and material properties.
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-Butyl-decahydronaphthalene
For researchers, scientists, and drug development professionals, the robust quantification of compounds like 1-Butyl-decahydronaphthalene is fundamental to ensuring product quality, safety, and efficacy. The cross-validation of analytical methods provides a high degree of certainty in the reliability of analytical data by comparing the performance of two distinct methodologies. This guide presents a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines established principles and validated method parameters for structurally similar compounds. The data and protocols provided herein serve as a strong baseline for developing and cross-validating methods for this compound, adhering to the principles of the ICH Q2(R1) guidelines.[1][2][3]
Performance Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics based on the analysis of analogous non-polar compounds.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Typically in the ng/mL range |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good; potential for interference from co-eluting compounds | Excellent; mass spectral data provides high confidence in peak identity |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[4] The following sections provide representative protocols for both HPLC-UV and GC-MS analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength to be determined by UV scan of this compound (typically in the range of 210-230 nm for similar compounds).
3. Calibration Standards:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the samples.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a volatile organic solvent, such as hexane or dichloromethane.
-
If necessary, perform a dilution to bring the concentration within the linear range of the instrument.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Calibration Standards:
-
Prepare a stock solution of this compound in the same solvent used for the samples.
-
Prepare a series of at least five calibration standards by serial dilution.
Methodology Visualization
To ensure clarity in the cross-validation process and the relationship between validation parameters, the following diagrams are provided.
References
A Comparative Guide to the Solvent Effects of 1-Butyl-decahydronaphthalene and Decalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvent properties of 1-Butyl-decahydronaphthalene and Decalin (decahydronaphthalene). Due to the limited availability of direct comparative studies, this document synthesizes known physical properties and presents standardized experimental protocols to enable researchers to conduct their own comprehensive evaluations.
Introduction
Decalin, a widely used industrial solvent, is a saturated bicyclic hydrocarbon known for its stability and ability to dissolve a range of nonpolar substances.[1][2][3] this compound, an alkylated derivative of decalin, is a less common solvent with potential applications where modified solvent properties are desired. This guide aims to provide a framework for comparing their solvent effects through an examination of their physical properties and standardized experimental methodologies.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and Decalin is presented in the table below. It is important to note that much of the available data for this compound is predicted, whereas the data for Decalin is well-established through experimental studies. Decalin exists as two stereoisomers, cis and trans, which have different physical properties.[1][4] The trans isomer is generally more stable.[4]
| Property | This compound (Predicted) | Decalin (mixture of cis and trans isomers) (Experimental) |
| CAS Number | 92369-80-7 | 91-17-8 |
| Molecular Formula | C₁₄H₂₆ | C₁₀H₁₈ |
| Molecular Weight | 194.36 g/mol | 138.25 g/mol |
| Appearance | - | Colorless liquid |
| Odor | - | Aromatic, mild |
| Boiling Point | 263.9 ± 7.0 °C at 760 mmHg | 189-191 °C at 1013 hPa |
| Melting Point | - | -40 °C |
| Density | 0.8 ± 0.1 g/cm³ | 0.88 g/cm³ at 20 °C |
| Viscosity (Dynamic) | - | ~2.18 mPa·s at 22 °C (for a specific mixture)[5] |
| Flash Point | - | 57 °C |
| Water Solubility | - | 0.006 g/L (experimental) |
Experimental Protocols
To facilitate a direct comparison of the solvent effects of this compound and Decalin, the following experimental protocols are provided.
Determination of Dynamic Viscosity using a Capillary Viscometer
This protocol outlines the measurement of the kinematic viscosity of a liquid, from which the dynamic viscosity can be calculated.[6][7][8][9]
Materials:
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
-
The solvents to be tested (this compound and Decalin)
-
Reference liquid with known viscosity (e.g., water)
-
Pycnometer or density meter
Procedure:
-
Clean the viscometer thoroughly with a suitable solvent (e.g., chromic acid followed by distilled water and acetone) and dry it completely.[8]
-
Determine the density of each solvent using a pycnometer or density meter at the desired temperature.
-
Mount the viscometer vertically in a constant temperature water bath until it reaches thermal equilibrium.
-
Introduce a precise volume of the solvent into the viscometer.
-
Using suction, draw the liquid up through the capillary until it is above the upper timing mark.
-
Release the suction and allow the liquid to flow down the capillary under gravity.
-
Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.
-
Repeat the measurement at least three times to ensure accuracy.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The viscometer constant is determined by performing the same procedure with a reference liquid of known viscosity.
-
The dynamic viscosity (η) is calculated using the equation: η = ν * ρ, where ρ is the density of the solvent.
Determination of Solvent Polarity using Solvatochromic Dyes
This method utilizes the solvatochromic effect, the change in color of a dye in response to the polarity of the solvent, to determine an empirical measure of solvent polarity.[11][12][13][14][15]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Solvatochromic dye (e.g., Reichardt's dye - Betaine 30)
-
The solvents to be tested (this compound and Decalin)
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a dilute stock solution of the solvatochromic dye in a suitable volatile solvent.
-
Prepare a series of solutions of the dye in each of the test solvents (this compound and Decalin) at a consistent, low concentration (e.g., 1 x 10⁻⁴ M).
-
Record the UV-Vis absorption spectrum for each solution over the visible range.
-
Identify the wavelength of maximum absorbance (λ_max) for the dye in each solvent.
-
The empirical solvent polarity parameter, E_T(30), can be calculated from λ_max using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm).
-
A higher E_T(30) value indicates a higher solvent polarity.
References
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decahydronaphthalene, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 4. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Data sheet for CXB/decalin [faculty.college.emory.edu]
- 6. batman.edu.tr [batman.edu.tr]
- 7. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Viscometers: A Practical Guide [machinerylubrication.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. krypton.mnsu.edu [krypton.mnsu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 1-Butyl-decahydronaphthalene and Other Alkylated Cycloalkanes in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1-Butyl-decahydronaphthalene's performance characteristics against other common alkylated cycloalkanes used in the pharmaceutical industry. The following sections present a comparative analysis of their physical properties, potential performance in drug formulation, and the experimental protocols used to determine these characteristics. This information is intended to assist researchers in selecting the most suitable solvent for their specific drug development needs.
Executive Summary
Alkylated cycloalkanes are a class of nonpolar solvents that are finding increasing use in the pharmaceutical industry as alternatives to more traditional solvents. Their favorable properties, such as low reactivity and specific solvency characteristics, make them suitable for various stages of drug development, including synthesis, purification, and formulation. This guide focuses on a comparative analysis of this compound against established alkylated cycloalkanes like decahydronaphthalene (decalin), methylcyclohexane, and ethylcyclohexane. While experimental data for this compound is limited, this guide compiles available physicochemical properties and provides a framework for its evaluation.
Comparison of Physicochemical Properties
A summary of key physical and chemical properties of this compound and other relevant alkylated cycloalkanes is presented in the table below. These parameters are crucial in determining the suitability of a solvent for pharmaceutical applications.
| Property | This compound | Decahydronaphthalene (Decalin) | Methylcyclohexane | Ethylcyclohexane |
| Molecular Formula | C₁₄H₂₆ | C₁₀H₁₈ | C₇H₁₄ | C₈H₁₆ |
| Molecular Weight ( g/mol ) | 194.36 | 138.25 | 98.19 | 112.21 |
| Density (g/cm³ at 25°C) | ~0.88 (estimated) | 0.87 - 0.897[1] | 0.769 | 0.788 |
| Boiling Point (°C) | 270-280 | 189-191[2] | 101 | 132 |
| Flash Point (°C) | >100 | 57.2 - 58 | -4 | 15 |
| Viscosity (cP at 25°C) | Data Not Available | 2.08 - 3.25 | 0.67 | 0.94 |
Note: Data for this compound is primarily sourced from supplier technical data sheets and may be less comprehensive than data for more established solvents.
Performance Evaluation in Pharmaceutical Formulations
The performance of a solvent in a pharmaceutical context is multi-faceted, with key considerations including its ability to dissolve active pharmaceutical ingredients (APIs) and its impact on the stability of the final formulation.
Active Pharmaceutical Ingredient (API) Solubility
To provide a comparative context, the following table would ideally be populated with experimental solubility data for model APIs, such as Ibuprofen and Naproxen, in the selected solvents.
| Solvent | Ibuprofen Solubility (mg/mL at 25°C) | Naproxen Solubility (mg/mL at 25°C) |
| This compound | Data Not Available | Data Not Available |
| Decahydronaphthalene (Decalin) | Data Not Available | Data Not Available |
| Methylcyclohexane | Data Not Available | Data Not Available |
| Ethylcyclohexane | Data Not Available | Data Not Available |
Note: The lack of direct comparative solubility data for this compound highlights a current knowledge gap and an area for future research.
Formulation Stability
The stability of a drug product is paramount to its safety and efficacy. Solvents can influence stability by affecting the physical and chemical degradation of the API and other excipients. Alkylated cycloalkanes are generally considered to be chemically inert and stable, which is a desirable characteristic for a pharmaceutical solvent.
A comprehensive stability testing program is essential to evaluate the long-term performance of a formulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted to generate comparative data for this compound.
Determination of Physicochemical Properties
Standardized methods are used to determine the physical and chemical properties of the solvents.
-
Density: Determined using a calibrated pycnometer at a constant temperature (e.g., 25°C).
-
Boiling Point: Measured using a standard distillation apparatus under controlled atmospheric pressure.
-
Flash Point: Determined using a Pensky-Martens closed-cup tester according to standardized procedures.
-
Viscosity: Measured using a calibrated viscometer (e.g., capillary or rotational viscometer) at a specified temperature.
API Solubility Determination
The equilibrium solubility of an API in a solvent is determined using the shake-flask method.
-
An excess amount of the API is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
A sample of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
The concentration of the API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Formulation Stability Testing
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.
-
The drug product is formulated using the solvent of interest and packaged in the proposed container closure system.
-
Samples are stored under controlled long-term (e.g., 25°C/60% Relative Humidity) and accelerated (e.g., 40°C/75% Relative Humidity) storage conditions.
-
At specified time intervals, samples are withdrawn and tested for various quality attributes, including appearance, API assay, degradation products, and other relevant parameters.
-
The data is analyzed to establish the shelf-life of the product.
Conclusion
This compound presents itself as a potentially valuable addition to the portfolio of alkylated cycloalkane solvents for pharmaceutical applications. Its high boiling point and expected good solvency for lipophilic compounds could be advantageous in specific formulation scenarios. However, the current lack of comprehensive, publicly available experimental data on its performance, particularly in terms of viscosity and API solubility, necessitates further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct direct comparative studies to fully elucidate the performance of this compound against other alkylated cycloalkanes and make informed decisions in the solvent selection process for drug development.
References
A Comparative Guide to the Thermal Stability of 1-Butyl-decahydronaphthalene and Other Hydrocarbon Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 1-Butyl-decahydronaphthalene against other common high-temperature hydrocarbon fluids. Due to a lack of publicly available, direct quantitative experimental data for this compound, this comparison is based on established knowledge of similar hydrocarbons and general principles of thermal decomposition. The guide details the standard experimental protocols used to evaluate thermal stability and offers a qualitative assessment of this compound's expected performance.
Introduction to Thermal Stability in Hydrocarbons
The thermal stability of a hydrocarbon fluid is a critical parameter in applications where it is subjected to high temperatures, such as in advanced cooling systems, high-performance lubricants, and as a solvent in chemical reactions. Thermal decomposition, or pyrolysis, can lead to the formation of undesirable byproducts, including coke and lighter hydrocarbon gases, which can impair system performance and safety. Key indicators of thermal stability include the onset temperature of decomposition and the rate of coke formation under thermal stress.
Qualitative Comparison of Thermal Stability
While direct experimental data for this compound is not available in the public domain, its thermal stability can be inferred from its molecular structure—a butyl group attached to a decahydronaphthalene (decalin) core.
-
Decalin: As a bicyclic saturated hydrocarbon, decalin itself possesses good thermal stability.[1] Its decomposition typically initiates through C-C bond scission at elevated temperatures.
-
Alkylation Effect: The presence of an alkyl substituent, such as a butyl group, on the decalin ring can influence thermal stability. Generally, the addition of alkyl chains can sometimes lower the thermal stability of a molecule due to the introduction of more readily cleavable C-C bonds compared to the ring structure. However, the overall stability will still be high.
-
High-Density Fuels (e.g., JP-10): These are often polycyclic hydrocarbons with strained ring structures. While possessing high volumetric energy density, their strained nature can sometimes lead to lower onset temperatures for thermal decomposition compared to more stable saturated hydrocarbons.
-
Jet Fuels (e.g., Jet A, JP-8): These are complex mixtures of hydrocarbons. Their thermal stability is influenced by the presence of various compounds, including aromatics and heteroatoms, which can act as precursors for coke formation.
Based on these principles, this compound is expected to exhibit robust thermal stability, likely comparable to or slightly less than that of pure decalin, but potentially superior to more complex fuel mixtures or highly strained molecules.
Quantitative Data Summary
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the thermal stability of this compound from direct comparative studies. Therefore, a quantitative comparison table cannot be provided at this time. The following table presents typical thermal stability data for related hydrocarbons to provide a frame of reference.
| Hydrocarbon | Decomposition Onset Temperature (°C) | Coking Rate (relative) | Key Characteristics |
| Decalin | ~400 - 450 | Low | Good thermal stability, often used as a model compound. |
| JP-10 | Varies with conditions | Moderate to High | High-density fuel with a strained ring structure. |
| Jet A/JP-8 | ~260 - 350 (Oxidative) | Varies | Complex mixture, stability influenced by composition. |
Note: The values presented are approximate and can vary significantly with experimental conditions such as pressure, residence time, and the presence of oxygen.
Experimental Protocols for Assessing Thermal Stability
The thermal stability of hydrocarbon fluids is evaluated through a variety of standardized and specialized experimental methods. These protocols are designed to simulate the harsh temperature and pressure conditions the fluids might experience in their intended applications.
Thermal Gravimetric Analysis (TGA)
Methodology: TGA is a fundamental technique used to determine the temperature at which a material begins to decompose. A small, precisely weighed sample of the hydrocarbon is placed in a crucible, which is then heated at a controlled rate in an inert atmosphere (e.g., nitrogen or argon). The mass of the sample is continuously monitored as a function of temperature. The onset of decomposition is identified as the temperature at which a significant loss of mass begins.
Differential Scanning Calorimetry (DSC)
Methodology: DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For thermal stability studies, a sample of the hydrocarbon is heated at a constant rate, and the heat flow to the sample is compared to that of an inert reference. Exothermic or endothermic peaks can indicate decomposition reactions, providing information on the energy released or absorbed during these processes.
Flow Reactor Studies for Coking Analysis
Methodology: To simulate the conditions in a flowing system, such as a fuel line or heat exchanger, flow reactor experiments are conducted. The hydrocarbon fluid is pumped through a heated tube, typically made of stainless steel or another relevant alloy, at a controlled flow rate and pressure. The tube is maintained at a high temperature for a specified duration. After the experiment, the tube is cooled, and the amount of carbonaceous deposit (coke) formed on the inner surface is quantified. This can be done by weighing the tube before and after the test or by analyzing the carbon content of the deposits.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of a hydrocarbon's thermal stability.
Logical Relationship of Thermal Decomposition
The process of thermal decomposition and subsequent coke formation in hydrocarbons follows a logical progression of chemical reactions. The following diagram illustrates this simplified signaling pathway.
Conclusion
While a direct quantitative benchmark for the thermal stability of this compound is not currently available in open literature, its chemical structure suggests it is a robust molecule with high thermal stability. It is expected to perform well in high-temperature applications, likely outperforming complex fuel mixtures in terms of resistance to coking. For a definitive quantitative comparison, further experimental studies subjecting this compound and other relevant hydrocarbons to identical thermal stress conditions using the protocols outlined in this guide are necessary.
References
"assessing the purity of 1-Butyl-decahydronaphthalene using different analytical techniques"
A Comparative Guide to Purity Assessment of 1-Butyl-decahydronaphthalene
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of compounds like this compound is a critical step in quality control and downstream applications. This guide provides a comparative overview of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of this non-polar hydrocarbon.
Comparison of Analytical Techniques
Each method offers distinct advantages and is suited for different analytical objectives, from routine purity checks to the precise quantification of impurities and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a premier technique for separating volatile and thermally stable compounds. For a non-polar hydrocarbon like this compound, GC is highly effective. Coupling it with a Mass Spectrometry (MS) detector allows for both quantification and structural elucidation of the analyte and any co-eluting impurities. High-resolution techniques like comprehensive two-dimensional GC (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) provide exceptional separation power, capable of identifying isomers and trace impurities in complex matrices.[1]
Strengths:
-
Excellent separation efficiency for volatile and semi-volatile compounds.
-
High sensitivity and selectivity, especially with MS detection.
-
Provides structural information for impurity identification.
Weaknesses:
-
Requires the analyte to be thermally stable and volatile.
-
Complex matrix effects can sometimes interfere with quantification.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for hydrocarbons, HPLC remains a versatile and powerful tool. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.[2] This involves a non-polar stationary phase (like C18) and a polar mobile phase.[3] Since this compound lacks a strong chromophore, detection can be challenging. A UV detector set to a low wavelength (around 200-210 nm) may be used, but a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.
Strengths:
-
Applicable to a wide range of compounds, including non-volatile ones.
-
High precision and reproducibility.
-
Non-destructive, allowing for fraction collection.
Weaknesses:
-
Lower separation efficiency for hydrocarbons compared to capillary GC.
-
Detection can be challenging for compounds without UV chromophores.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of purity without the need for identical reference standards for each impurity.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined.[6][7] This technique is invaluable for certifying reference materials and for obtaining a "mass balance" purity assessment.[8]
Strengths:
-
Provides a direct, absolute measure of purity (weight %).[6][7]
-
Does not require reference standards for impurities ("NMR silent" impurities are accounted for).[7]
-
Gives structural confirmation of the analyte simultaneously.
-
Highly accurate and precise with proper experimental design.
Weaknesses:
-
Lower sensitivity compared to chromatographic methods.
-
Requires careful selection of an internal standard and a solvent in which both are soluble and their peaks do not overlap.[5]
-
Higher initial instrument cost.
Quantitative Data Summary
The following table summarizes the expected performance of each technique for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/boiling point and polarity. | Separation by partitioning between stationary and mobile phases. | Quantitation by signal integration relative to an internal standard.[6] |
| Typical Purity Result | >99% (Area Percent) | >99% (Area Percent) | 98.0 - 100.5% (Weight Percent) |
| Precision (RSD) | < 1%[9] | < 2% | < 1% |
| Limit of Detection | Low ppm to ppb | Low to mid ppm | ~0.1% (for impurities) |
| Analysis Time | 20-40 minutes | 15-30 minutes | 10-20 minutes per sample |
| Primary Use Case | Impurity profiling, identification of volatile impurities. | Routine QC, analysis of non-volatile contaminants. | Absolute purity assignment, certification of reference materials.[8] |
Experimental Workflow
The general workflow for assessing the purity of this compound involves sample preparation followed by analysis using one or more of the described instrumental techniques.
Caption: General workflow for purity determination.
Detailed Experimental Protocols
Protocol for GC-MS Analysis
This protocol is based on methods used for analyzing complex hydrocarbon mixtures, including alkylated decahydronaphthalenes.[1]
-
Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector:
-
Mode: Split (ratio 50:1).
-
Temperature: 280°C.
-
Injection Volume: 1 µL.
-
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like hexane or dichloromethane.
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate purity using the area normalization method (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100). Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Protocol for Reversed-Phase HPLC Analysis
This protocol is a general method for separating non-polar compounds.[3][10]
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RID or ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 95:5 v/v). The mobile phase must be degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (RID):
-
Internal Temperature: 35°C.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. The sample must be fully dissolved and filtered through a 0.45 µm syringe filter.
-
Data Analysis: Perform area normalization on the resulting chromatogram to calculate the relative purity.
Protocol for Quantitative ¹H-NMR Analysis
This protocol follows the principles of absolute purity determination using an internal standard.[5][6][7]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended).
-
Internal Standard (IS): Select a high-purity (>99.9%) certified standard that is chemically inert, stable, and has a simple spectrum with signals that do not overlap with the analyte. For non-polar analytes, standards like 1,2,4,5-tetrachloro-3-nitrobenzene or dimethyl sulfone could be suitable. The IS must be accurately weighed.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation:
-
Using an analytical balance, accurately weigh approximately 10-20 mg of this compound into an NMR tube. Record the weight precisely.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of the deuterated solvent, cap the tube, and vortex until both the sample and the standard are completely dissolved.
-
-
NMR Data Acquisition Parameters:
-
Pulse Program: Standard quantitative 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Acquisition Time (aq): At least 3-4 seconds.
-
Number of Scans (ns): 16 or 32, to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Purity Calculation: The weight percent purity (Pₓ) is calculated using the following formula[6]:
Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Subscripts: x = analyte, std = internal standard
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Butyl-decahydronaphthalene: A Procedural Guide
Important Disclaimer: Specific safety data sheets (SDS) for 1-Butyl-decahydronaphthalene were not available. The following guidance is based on the well-documented procedures for its parent compound, decahydronaphthalene (decalin). While the fundamental safety and disposal protocols are expected to be similar, the addition of a butyl group will alter some physical and toxicological properties. This information should be used as a foundational guide and adapted with caution, always prioritizing local regulations and professional judgment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This compound, a flammable, corrosive, and environmentally hazardous liquid, requires a structured and informed approach to its disposal.
Key Safety and Hazard Data
Understanding the quantitative safety parameters of a chemical is the first step toward safe handling. The data presented below is for decahydronaphthalene and should be considered indicative for this compound.
| Property | Value | Citation |
| Flash Point | 58 °C (136 °F) | [1] |
| Auto-ignition Temperature | 250 °C (482 °F) | [2] |
| Boiling Point/Range | 187 °C - 191 °C (368.6 °F - 376 °F) | [1][2][3] |
| Melting Point/Range | -31 °C to -45 °C (-23.8 °F to -49 °F) | [1][2] |
| Upper Explosive Limit | 4.9 vol % | [1][2] |
| Lower Explosive Limit | 0.7 vol % | [1][2] |
| Vapor Density | 4.8 (Air = 1) | [1][2] |
| Density | 0.882 - 0.896 g/cm³ | [1][2][3] |
Experimental Protocols for Disposal
The proper disposal of this compound is a multi-step process that begins with waste collection and ends with transfer to a licensed professional. Adherence to these protocols is essential to mitigate risks.
Step 1: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a designated, compatible, and clearly labeled waste container.[3]
-
Container Integrity: Ensure the waste container is in good condition, tightly closed, and stored in a cool, dry, and well-ventilated area.[3][4]
-
Ignition Sources: Store the waste container away from heat, sparks, open flames, and other sources of ignition.[5][6] This is a flammable liquid.[3][4]
-
Peroxide Formation: Like its parent compound, this compound may form explosive peroxides upon exposure to air.[2] Containers should be dated upon opening and ideally tested for peroxides before disposal, especially if stored for an extended period.[3]
-
Secondary Containment: Store waste containers in a secondary containment tray to prevent the spread of material in case of a leak.
Step 2: Handling Small Spills
In the event of a small spill, immediate and safe cleanup is critical to prevent exposure and environmental contamination.
-
Remove Ignition Sources: Immediately eliminate all potential ignition sources from the area.[2][7]
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[1][8] For significant vapor generation, respiratory protection may be necessary.[3]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand or a commercial chemical absorbent (e.g., Chemizorb®).[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: The container with the absorbed spill material must be disposed of as hazardous waste.[1]
Step 3: Final Disposal Procedure
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[3]
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national environmental regulations.[4]
-
Documentation: Maintain accurate records of the waste, including its identity, quantity, and collection date, to ensure proper handling by the disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. 1-Butyldecalin, cis | C14H26 | CID 91752886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. echemi.com [echemi.com]
- 8. decalinchemicals.com [decalinchemicals.com]
Essential Safety and Logistical Information for Handling 1-Butyl-decahydronaphthalene
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Butyl-decahydronaphthalene. The following guidance is based on the known hazards of the structurally similar compound, Decahydronaphthalene. It is imperative to treat this compound with at least the same level of caution.
Decahydronaphthalene is classified as a flammable liquid and vapor that can be fatal if swallowed or inhaled.[1][2][3] It is also known to cause severe skin burns and eye damage and is very toxic to aquatic life.[1][2][3] Therefore, stringent safety measures are essential when handling this chemical and its derivatives.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on the hazards of decahydronaphthalene.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are required. A face shield should be worn in situations with a splash hazard.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged or high-volume handling, heavy-duty options like butyl rubber should be considered.[1][4] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn, especially when working with larger volumes (>1 liter).[3][4] A chemical-resistant apron provides an additional layer of protection.[1] |
| Respiratory | Respirator | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is necessary to minimize risks.
-
Preparation:
-
Ensure that a chemical fume hood is available and functioning correctly.[1][5]
-
Assemble all necessary equipment, including non-sparking tools.[5]
-
Verify that an emergency shower and eyewash station are accessible and operational.
-
Have a spill kit readily available, containing appropriate absorbent materials.
-
-
Handling:
-
All handling of this compound should occur within a chemical fume hood.[2]
-
Ground and bond all containers when transferring the chemical to prevent static discharge.[1]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Keep the container tightly closed when not in use.[4]
-
Do not work alone. Ensure at least one other person is aware of the work being conducted.
-
-
Storage:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.[8]
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Waste Disposal:
Experimental Workflow for Safe Handling
References
- 1. twu.edu [twu.edu]
- 2. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. magidglove.com [magidglove.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
